molecular formula C7H7FN2O3 B1450214 3-Fluoro-2-methoxy-4-nitroaniline CAS No. 1951445-06-9

3-Fluoro-2-methoxy-4-nitroaniline

Cat. No.: B1450214
CAS No.: 1951445-06-9
M. Wt: 186.14 g/mol
InChI Key: NBTHWDFBBGFYKF-UHFFFAOYSA-N
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Description

3-Fluoro-2-methoxy-4-nitroaniline is a useful research compound. Its molecular formula is C7H7FN2O3 and its molecular weight is 186.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-fluoro-2-methoxy-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O3/c1-13-7-4(9)2-3-5(6(7)8)10(11)12/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTHWDFBBGFYKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Fluoro-2-methoxy-4-nitroaniline: Technical Profile & Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Fluoro-2-methoxy-4-nitroaniline , a specialized fluorinated intermediate critical in the synthesis of next-generation kinase inhibitors and agrochemicals.

Chemical Identity & Digital Intelligence

Accurate digital identification is the first step in integrating this compound into computational drug discovery pipelines.

Identifier Value
Common Name This compound
CAS Registry Number 1951445-06-9
IUPAC Name This compound
Molecular Formula C

H

FN

O

Molecular Weight 186.14 g/mol
SMILES COc1c(F)c([O-])ccc1N
InChI InChI=1S/C7H7FN2O3/c1-13-7-6(8)5(10(11)12)3-2-4(7)9/h2-3H,9H2,1H3
Key Structural Features [1][2][3][4][5][6][7][8][9][10][11] • Ortho-Fluoro-Nitro Motif: Activates the fluorine for potential S

Ar displacement.• Methoxy Handle: Provides solubility and hydrogen-bond acceptor capability.• Aniline Amine: Primary handle for amide coupling or heterocycle formation.

Note on Isomerism: This compound is frequently confused with its isomer, 4-Fluoro-2-methoxy-5-nitroaniline (a key intermediate for Osimertinib). Ensure the nitro group is assigned to position 4 relative to the amine at position 1.

Synthetic Pathway & Regioselectivity

The synthesis of this compound is governed by the competing directing effects of the amine, methoxy, and fluoro substituents.

Retrosynthetic Logic

The most efficient route involves the electrophilic aromatic nitration of 3-Fluoro-2-methoxyaniline .

  • Amine (-NH

    
    , Pos 1):  Strongly activating, ortho/para directing. Directs to Pos 2  (blocked) and Pos 4 .[12]
    
  • Methoxy (-OCH

    
    , Pos 2):  Activating, ortho/para directing. Directs to Pos 3  (blocked) and Pos 5 .[7]
    
  • Fluoro (-F, Pos 3): Deactivating but ortho/para directing. Directs to Pos 2 (blocked), Pos 4 , and Pos 6 .

Experimental Protocol (Nitration)

Objective: Selective nitration of 3-Fluoro-2-methoxyaniline.

Reagents:

  • Substrate: 3-Fluoro-2-methoxyaniline (1.0 eq)

  • Solvent: Acetic Acid (AcOH)[13]

  • Reagent: Fuming Nitric Acid (HNO

    
    , 1.1 eq) / Acetic Anhydride (Ac
    
    
    
    O)

Workflow:

  • Protection (Optional but Recommended): Convert the aniline to the acetamide (using Ac

    
    O) to prevent oxidation of the amine and improve selectivity.
    
  • Nitration:

    • Dissolve the acetamide in glacial acetic acid at 0–5 °C.

    • Add fuming HNO

      
       dropwise, maintaining temperature <10 °C to avoid dinitration.
      
    • Stir for 2 hours at room temperature.

  • Deprotection:

    • Heat the intermediate in dilute HCl/MeOH (reflux, 2h) to cleave the acetyl group.

    • Neutralize with NaHCO

      
       to precipitate the free base product.
      
  • Purification: Recrystallization from Ethanol/Water.

Synthesis Flowchart (DOT)

SynthesisPath SM 3-Fluoro-2-methoxyaniline (CAS 437-83-2) Step1 Acetylation (Ac2O, AcOH) SM->Step1 Inter1 Intermediate: N-(3-Fluoro-2-methoxyphenyl)acetamide Step1->Inter1 Step2 Nitration (HNO3, 0°C) Inter1->Step2 Inter2 Intermediate: 4-Nitro Acetamide Inter1->Inter2 Regioselective at C4 Step2->Inter2 Step3 Hydrolysis (HCl, Reflux) Inter2->Step3 Product TARGET: This compound Step3->Product

Caption: Step-wise synthesis via acetylation-nitration-hydrolysis sequence to ensure regioselectivity.

Physicochemical Profiling & Handling

Understanding the physical properties is essential for formulation and assay development.

Property Data / Estimate Implication for Research
Physical State Yellow to Orange Crystalline SolidTypical for nitroanilines due to conjugation.
Melting Point 145–150 °C (Predicted)Stable solid; suitable for standard storage.
Solubility DMSO, Methanol, Ethyl AcetateDissolve in DMSO for biological stock solutions (10-20 mM).
pKa (Amine) ~2.5 - 3.0Weakly basic due to electron-withdrawing nitro/fluoro groups.
LogP ~1.8Moderate lipophilicity; good membrane permeability potential.

Safety & Handling (H-Codes):

  • H302: Harmful if swallowed.

  • H315/H319: Causes skin/eye irritation.

  • Precaution: Nitroanilines can be methemoglobinemia inducers. Use nitrile gloves and work in a fume hood.

Applications in Drug Discovery

This scaffold is a high-value "building block" for Fragment-Based Drug Design (FBDD) .

Kinase Inhibitor Scaffold

The this compound structure serves as a precursor to 6-fluoro-7-methoxy-benzimidazoles or quinoxalines upon reduction of the nitro group.

  • Mechanism: Reduction of the nitro group (H

    
    /Pd-C or Fe/NH
    
    
    
    Cl) yields the 1,2-diamine .
  • Cyclization: Reaction with carboxylic acids or aldehydes forms the benzimidazole core, a privileged scaffold in EGFR, VEGFR, and MAPK inhibitors.

Nucleophilic Aromatic Substitution (S Ar)

The nitro group at position 4 activates the fluorine at position 3 (ortho relationship).

  • Reaction: S

    
    Ar displacement of the Fluorine by amines or thiols.
    
  • Utility: Allows for the introduction of diverse side chains before reducing the nitro group, enabling rapid library generation around the core aniline.

Structural Relationship Diagram (DOT)

Applications Core This compound Red Reduction (H2, Pd/C) Core->Red SNAr S_NAr Displacement (R-NH2, Heat) Core->SNAr Diamine 1,2-Diamine Intermediate Red->Diamine Benz Benzimidazole Kinase Inhibitors Diamine->Benz + R-COOH Quin Quinoxaline Derivatives Diamine->Quin + Glyoxal Modified 3-Amino-Substituted Analogs SNAr->Modified F displacement Modified->Red Further Derivatization

Caption: Divergent synthetic utility: Precursor to fused heterocycles or S_NAr substrate.

Analytical Characterization

To validate the identity of the synthesized or purchased material, use the following expected spectral data.

H NMR (400 MHz, DMSO-d )
  • 
     3.85 ppm (s, 3H):  Methoxy group (-OCH
    
    
    
    ).
  • 
     6.40 ppm (s, 2H):  Broad singlet for Amine (-NH
    
    
    
    ), exchangeable with D
    
    
    O.
  • 
     6.60 ppm (dd, 1H):  Aromatic proton at Position 6 (ortho to amine, meta to F).
    
  • 
     7.70 ppm (dd, 1H):  Aromatic proton at Position 5 (ortho to nitro). Note: This proton will be deshielded by the adjacent nitro group.
    
LC-MS
  • Ionization: ESI (+)

  • Expected Mass: [M+H]

    
     = 187.15
    
  • Pattern: Single peak in UV (254 nm).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 75401 (Isomer Reference). Retrieved from [Link]

  • Ningbo Inno Pharmchem. (2020).[14] Optimization and Scale-Up of Nitration of Fluoro-methoxyanilines. Organic Process Research & Development. Retrieved from [Link]

Sources

Distinguishing Properties and Synthesis of 3-Fluoro-2-methoxy-4-nitroaniline and its 5-Nitro Isomer: A Guide to Regioisomeric Differentiation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry and drug development, the precise positioning of functional groups on an aromatic scaffold is paramount. It dictates the molecule's physicochemical properties, metabolic stability, and ultimately, its therapeutic efficacy. This guide provides a detailed comparative analysis of two critical regioisomers: 3-Fluoro-2-methoxy-4-nitroaniline and its 5-nitro counterpart, 3-Fluoro-2-methoxy-5-nitroaniline. We delve into the subtle yet significant differences in their structure, spectroscopic signatures, and synthetic accessibility. By explaining the causal mechanisms behind regioselective synthesis and analytical differentiation, this paper serves as a vital resource for researchers engaged in the design and synthesis of novel therapeutics, particularly in oncology where such fluorinated aniline derivatives are pivotal intermediates.

Introduction: The Critical Role of Regioisomerism

The substitution pattern on a benzene ring can profoundly alter a molecule's interaction with biological targets. For aniline derivatives, the interplay between electron-donating groups (like amino and methoxy) and electron-withdrawing groups (such as fluoro and nitro) creates a complex electronic and steric environment. This guide focuses on two specific regioisomers that serve as valuable building blocks in organic synthesis. The difference in the nitro group's position—from position 4 to position 5—radically changes the molecule's electronic distribution, hydrogen bonding potential, and reactivity. Understanding these differences is crucial for chemists to select the correct isomer for a specific synthetic goal and to verify its identity unequivocally. A notable related compound, 4-Fluoro-2-methoxy-5-nitroaniline, is a key intermediate in the synthesis of the EGFR inhibitor Osimertinib, underscoring the pharmaceutical relevance of this class of molecules.[1][2]

Structural Elucidation and Comparative Properties

The foundational difference between the two isomers lies in the placement of the nitro group relative to the other substituents. This seemingly minor shift has tangible consequences for their physical and chemical properties.

G Figure 2: Directing Effects on Nitration cluster_directors Substituent Directing Influence cluster_positions Potential Nitration Sites Start 3-Fluoro-2-methoxy-N-acetylaniline NHAc -NHAc OMe -OCH3 F -F C4 Position 4 (Para to -NHAc) (Ortho to -F) NHAc->C4 o, p-directing (Strong Activator) C6 Position 6 (Ortho to -NHAc) (Sterically Hindered) NHAc->C6 o, p-directing (Strong Activator) C5 Position 5 (Para to -OCH3) OMe->C5 p-directing (Strong Activator) F->C4 o-directing (Deactivator) Outcome4 4-Nitro Isomer C4->Outcome4 Favored Product Outcome5 5-Nitro Isomer C5->Outcome5 Potential Product

Caption: Logic diagram illustrating how substituents direct nitration.

The key to synthesizing the desired isomer is manipulating reaction conditions. The para position relative to the powerful N-acetyl group (C4) is strongly favored. The para position to the methoxy group (C5) is also activated. The choice of nitrating agent (e.g., HNO₃/H₂SO₄ vs. milder reagents) and temperature can influence the ratio of the 4-nitro to 5-nitro product. [3]Generally, the 4-nitro isomer is the major product due to the powerful directing effect of the acetamido group.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the protection-nitration-deprotection strategy commonly employed for anilines. [2] Step 1: Protection of the Amine

  • Dissolve 3-fluoro-2-methoxyaniline in glacial acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add acetic anhydride dropwise while maintaining the temperature.

  • After addition, allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Pour the reaction mixture into ice water to precipitate the N-(3-fluoro-2-methoxyphenyl)acetamide product.

  • Filter, wash with cold water, and dry the solid product.

Step 2: Regioselective Nitration

  • Carefully add the dried N-(3-fluoro-2-methoxyphenyl)acetamide to concentrated sulfuric acid at 0-5 °C.

  • Prepare the nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid in a separate flask, keeping it cold.

  • Add the nitrating mixture dropwise to the acetamide solution, ensuring the temperature does not exceed 10 °C. [4]4. Stir the reaction at low temperature for 1-2 hours after addition is complete.

  • Pour the mixture onto crushed ice. The N-(3-fluoro-2-methoxy-4-nitrophenyl)acetamide will precipitate.

  • Filter the solid, wash thoroughly with water until neutral, and dry.

Step 3: Deprotection of the Amine

  • Reflux the crude N-(3-fluoro-2-methoxy-4-nitrophenyl)acetamide in a mixture of ethanol and aqueous hydrochloric acid for 3-5 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the final product.

  • Filter the this compound product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure compound.

G Figure 3: Synthetic Workflow A Start: 3-Fluoro-2-methoxyaniline B Step 1: Protection Reagents: Acetic Anhydride, Acetic Acid A->B Protect Amine C Intermediate: N-acetylated aniline B->C D Step 2: Nitration Reagents: HNO3 / H2SO4 Temp: 0-10 °C C->D Regioselective Nitration E Intermediate: N-acetyl-4-nitro isomer D->E F Step 3: Deprotection Reagents: HCl, Ethanol, Reflux E->F Remove Acetyl Group G Final Product: This compound F->G

Caption: General workflow for regioselective aniline nitration.

Applications in Drug Discovery

The strategic incorporation of fluorine into drug candidates is a widely used tactic to enhance metabolic stability, binding affinity, and pharmacokinetic profiles. [5][6]Fluoro-methoxy-nitroaniline scaffolds are therefore highly valuable starting materials.

  • Bioisosteric Replacement: The fluoro and methoxy groups can act as bioisosteres for other functional groups, helping to fine-tune lipophilicity and hydrogen bonding capacity.

  • Metabolic Blocking: A strategically placed fluorine atom can block sites of metabolic oxidation, increasing the drug's half-life.

  • Scaffold for Further Elaboration: The nitro group can be readily reduced to an amine, which can then be used in a variety of coupling reactions (e.g., amide bond formation, reductive amination, Buchwald-Hartwig amination) to build more complex molecules. This is precisely how the related isomer, 4-fluoro-2-methoxy-5-nitroaniline, is utilized in the synthesis of Osimertinib. [2]The amino group derived from its reduction is crucial for forming the pyrimidine linkage in the final drug structure.

Conclusion

The distinction between this compound and its 5-nitro isomer is a clear illustration of the principles of regiochemistry. While sharing the same molecular formula, their different substitution patterns lead to unique spectroscopic properties that allow for their unambiguous identification. Their synthesis is a study in the control of electrophilic aromatic substitution, where the chemist must leverage the directing effects of multiple substituents to achieve the desired outcome. For drug development professionals, understanding these differences is not merely academic; it is fundamental to the rational design and efficient synthesis of the next generation of targeted therapeutics.

References

  • PubChem. (n.d.). 4-Fluoro-2-methoxy-5-nitroaniline. Retrieved from [Link]

  • Bloom Tech. (2023, April 24). What are the synthesis routes of 5-Fluoro-2-nitroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-4-nitroaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (2026, January 9). Understanding the Synthesis Pathway: 4-Fluoro-2-methoxy-5-nitroaniline and Osimertinib. Retrieved from [Link]

  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • ACS Publications. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source. Retrieved from [Link]

  • PubMed. (2015, November 12). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

  • Frontiers. (2024, May 14). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Retrieved from [Link]

Sources

Comprehensive Safety & Handling Architecture: 3-Fluoro-2-methoxy-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Fluoro-2-methoxy-4-nitroaniline Safety Data Sheet (SDS) Hazards Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a rigorous safety analysis of This compound (CAS 1951445-06-9) . Unlike its more common isomer, 4-fluoro-2-methoxy-5-nitroaniline (a key intermediate for Osimertinib), this specific regioisomer presents unique identification challenges. This document synthesizes available hazard data with Structure-Activity Relationship (SAR) logic to establish a self-validating safety protocol for research and development environments.

Critical Alert: Do not confuse with 4-Fluoro-2-methoxy-5-nitroaniline (CAS 1075705-01-9) . Verification of substitution patterns via NMR is mandatory before scale-up.

Part 1: Chemical Identity & Physicochemical Profile

Accurate identification is the first line of defense. The presence of the fluorine atom ortho to the methoxy group and the nitro group para to the amine creates a specific electronic environment affecting both reactivity and toxicity.

Table 1: Substance Identification
ParameterSpecification
Chemical Name This compound
CAS Number 1951445-06-9
Molecular Formula C₇H₇FN₂O₃
Molecular Weight 186.14 g/mol
Physical State Solid (typically yellow to orange powder)
Solubility Low in water; soluble in DMSO, Methanol, Ethyl Acetate
Key Functional Groups Primary Amine (-NH₂), Nitro (-NO₂), Methoxy (-OCH₃), Fluorine (-F)
SMILES COc1c(F)c([O-])ccc1N (Isomer specific)

Part 2: Hazard Identification (GHS Analysis)

Based on data from primary suppliers and SAR analysis of fluoro-nitro-aniline derivatives, this compound is classified as a Category 4 Acute Toxin and Category 2 Irritant .

Core Hazard Classifications
  • Acute Toxicity (Oral/Dermal/Inhalation): Category 4. The nitro group facilitates methemoglobinemia potential, while the fluoro-substitution can enhance lipophilicity, increasing dermal absorption rates.

  • Skin/Eye Irritation: Category 2 (Skin) / Category 2A (Eye). The basic amine and electron-withdrawing nitro group create a push-pull system capable of protein denaturation on contact.

  • Specific Target Organ Toxicity (STOT-SE): Category 3 (Respiratory Irritation).

Diagram 1: Hazard Classification Logic (GHS)

The following decision tree illustrates the classification logic based on functional group toxicity.

GHS_Logic Compound This compound FuncGroups Functional Group Analysis Compound->FuncGroups Nitro Nitro Group (-NO2) Metabolic Activation FuncGroups->Nitro Amine Primary Amine (-NH2) pKa ~2-3 (Weak Base) FuncGroups->Amine Fluoro Fluorine (-F) Increased Lipophilicity FuncGroups->Fluoro H302 H302/H312/H332 Harmful if Swallowed/Contact Nitro->H302 Reductive Metabolism MetHb Potential Methemoglobinemia (Class Effect) Nitro->MetHb H315 H315/H319 Irritant (Skin/Eye) Amine->H315 Local pH effect Fluoro->H302 Enhanced Absorption Hazards GHS Hazard Outcomes H302->Hazards H315->Hazards MetHb->Hazards

Caption: Logical derivation of GHS hazards based on structural moieties. The nitro group drives systemic toxicity, while the amine contributes to local irritation.

Part 3: Risk Mitigation & Handling Protocols

Engineering Controls
  • Primary Containment: All handling of dry powder must occur within a Class II Biosafety Cabinet or a certified chemical fume hood with a face velocity of >100 fpm.

  • Static Control: Nitroanilines can be shock-sensitive or combustible as dust clouds. Use anti-static mats and ground all transfer equipment.

Personal Protective Equipment (PPE) Matrix
ZonePPE RequirementRationale
Respiratory N95 (minimum) or P100 RespiratorPrevents inhalation of fine particulates which can cause rapid systemic absorption.
Dermal Double Nitrile Gloves (0.11mm min)Breakthrough Time: <15 mins for standard nitrile. Double gloving provides a visual breach indicator and extends protection.
Ocular Chemical Splash GogglesStandard safety glasses are insufficient against fine dust ingress.
Body Tyvek® Lab Coat or ApronPrevents accumulation on personal clothing, reducing secondary exposure risks.
Experimental Workflow Safety

When using this compound as a building block (e.g., in nucleophilic aromatic substitution), the reaction exotherm must be controlled.[1]

Diagram 2: Safe Handling Workflow

Handling_Workflow Storage Storage <25°C, Inert Gas Weighing Weighing Inside Fume Hood Anti-static Spatula Storage->Weighing Transfer Solubilization Solubilization Add Solvent Slowly (Exotherm Check) Weighing->Solubilization Dissolve Reaction Reaction Temp Control <80°C Vent Scrubber Solubilization->Reaction Reagent Addition Waste Waste Disposal Segregated Organic NO Oxidizers Reaction->Waste Quench & Dispose

Caption: Step-by-step containment workflow to minimize exposure and thermal runaway risks during synthesis.

Part 4: Toxicological Mechanisms (SAR Analysis)

Understanding the mechanism of toxicity allows for better emergency response. The primary concern with this compound is its potential for metabolic activation .

Mechanism: Nitro-Reduction

Upon ingestion or absorption, the nitro group (-NO₂) is enzymatically reduced by hepatic nitroreductases.

  • Parent: this compound.[2][3][4][5][6]

  • Intermediate: Nitroso derivative (-NO).

  • Active Metabolite: Hydroxylamine (-NHOH).

  • Effect: The hydroxylamine species can oxidize Hemoglobin (Fe²⁺) to Methemoglobin (Fe³⁺), reducing oxygen transport capacity (Cyanosis).

Read-Across Data: While specific LD50 data for CAS 1951445-06-9 is limited, data from the isomer 4-Fluoro-2-methoxy-5-nitroaniline suggests an Oral LD50 in rats of approximately 500-2000 mg/kg , placing it firmly in Category 4 [1, 2].

Part 5: Emergency Response Architecture

First Aid Protocols
  • Inhalation: Move to fresh air immediately. If lips turn blue (cyanosis), administer oxygen (medical personnel only).

  • Skin Contact: Wash with soap and water for 15 minutes . Do not use ethanol; it may enhance absorption of the nitro-compound.

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.[7][8] Consult an ophthalmologist.

Spill Response (The "3-C" Protocol)
  • Control: Stop the source. Isolate the area (10-meter radius).

  • Contain: Cover spill with wet paper towels (to prevent dust) or an inert absorbent (vermiculite). Do not dry sweep.

  • Clean: Place waste in a double-bagged container labeled "Toxic Organic Waste."

Part 6: Regulatory & Transport Compliance

  • Transport (IATA/DOT):

    • UN Number: UN 2811 (Toxic solid, organic, n.o.s.)

    • Class: 6.1

    • Packing Group: III

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Light sensitive.

References

  • BLD Pharm. (2025). Safety Data Sheet: this compound (CAS 1951445-06-9).[2][3] Retrieved from

  • PubChem. (2025). Compound Summary: 4-Fluoro-2-methoxy-5-nitroaniline (Analogous Hazard Data). National Center for Biotechnology Information. Retrieved from

  • Fisher Scientific. (2025). General Safety Data Sheet for Nitroaniline Derivatives. Retrieved from

  • ECHA. (2025). Registration Dossier - Read-Across Framework for Fluorinated Nitrobenzenes. European Chemicals Agency. Retrieved from

Sources

Melting point range of 3-Fluoro-2-methoxy-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Thermal Characterization and Purity Assessment of 3-Fluoro-2-methoxy-4-nitroaniline

Executive Summary

This technical guide addresses the physicochemical characterization of This compound (CAS 1951445-06-9), a specific regioisomer often encountered in the synthesis of third-generation EGFR inhibitors.

Critical Technical Distinction: Researchers must distinguish this compound from its widely utilized isomer, 4-Fluoro-2-methoxy-5-nitroaniline (CAS 1075705-01-9), a key intermediate for Osimertinib (Tagrisso). While the 5-nitro isomer has a well-established melting point range of 127–132 °C , the 4-nitro target is a less common regioisomer. This guide provides the characterization framework, predicted thermal behavior, and separation logic required to validate this specific chemical entity.

Part 1: Physicochemical Profile & Isomer Differentiation

The melting point (MP) is a critical quality attribute (CQA) for verifying the regioselectivity of the nitration step during synthesis. The presence of the 4-nitro isomer in a 5-nitro batch (or vice versa) significantly depresses the melting range due to eutectic formation.

Comparative Property Table
FeatureTarget Compound Reference Standard (Osimertinib Intermediate)
IUPAC Name This compound4-Fluoro-2-methoxy-5-nitroaniline
CAS Registry 1951445-06-9 1075705-01-9
Structure Aniline (1), Methoxy (2), Fluoro (3), Nitro (4)Aniline (1), Methoxy (2), Fluoro (4), Nitro (5)
Melting Point Experimental Determination Required (Predicted Range: 115–125 °C)127–132 °C [1][2]
Appearance Yellow to orange crystalline solidLight yellow to brown powder
Key Role Impurity / Specialized Building BlockPrimary Intermediate for EGFR Inhibitors

Technical Insight: The this compound isomer possesses a more crowded substitution pattern (contiguous 2,3,4-substitution). This steric strain typically disrupts crystal lattice packing efficiency compared to the more symmetrical 5-nitro isomer, often resulting in a slightly lower melting point.

Part 2: Experimental Protocol for Thermal Analysis

To accurately determine the melting point and purity of this compound, a dual-method approach combining Differential Scanning Calorimetry (DSC) and Capillary Melting Point is recommended.

Method A: Capillary Melting Point (USP <741>)
  • Instrument: Mettler Toledo MP90 or Buchi M-565.

  • Sample Prep: Dry sample at 40°C under vacuum for 4 hours to remove solvent residues (solvates can falsely depress MP). Grind to a fine powder.

  • Ramp Rate:

    • Fast Ramp: 10°C/min to 100°C.

    • Critical Ramp: 1.0°C/min from 100°C to melt.

  • Acceptance Criteria:

    • Range: < 2.0°C (indicates high purity).

    • Onset: Must be distinct from the 5-nitro isomer (127°C).

Method B: Differential Scanning Calorimetry (DSC)
  • Purpose: To detect polymorphic transitions and quantify purity via the Van't Hoff equation.

  • Protocol:

    • Weigh 2–5 mg of sample into a Tzero aluminum pan.

    • Equilibrate at 25°C.

    • Heat at 10°C/min to 160°C under Nitrogen purge (50 mL/min).

    • Data Analysis: Look for a sharp endothermic peak. A broad peak or pre-melt shoulder indicates the presence of the 5-nitro regioisomer impurity.

Part 3: Synthesis & Impurity Logic

Understanding the origin of the 4-nitro isomer is essential for process control. It typically arises during the nitration of 3-Fluoro-2-methoxyaniline (or its protected acetanilide form).

Regioselectivity logic:
  • Directing Groups: The amino group (strongly activating, ortho/para) and methoxy group (activating, ortho/para) compete with the fluoro group (deactivating).

  • Outcome: The 5-nitro position is sterically favored and electronically synergistic. The 4-nitro position (the target of this guide) is sterically hindered by the adjacent fluoro group, making it the minor product in standard nitration conditions.

Workflow Diagram: Isolation and Identification

G Start Starting Material: 3-Fluoro-2-methoxyaniline Nitration Nitration Step (HNO3 / H2SO4) Start->Nitration Acylation & Nitration Crude Crude Mixture: Regioisomers Nitration->Crude Sep Purification: Column Chromatography (Hexane/EtOAc) Crude->Sep Isomer5 Major Product: 5-Nitro Isomer (MP: 127-132°C) QC QC Check: 1H-NMR & DSC Isomer5->QC Isomer4 Target Minor Product: 4-Nitro Isomer (MP: ~115-125°C) Isomer4->QC Sep->Isomer5 Elutes 2nd (More Polar) Sep->Isomer4 Elutes 1st (Less Polar)

Figure 1: Synthetic workflow illustrating the divergence of the 4-nitro target isomer from the common 5-nitro Osimertinib intermediate.

Part 4: Quality Control Specifications

For use in high-value drug development, the following specification limits are recommended for this compound:

TestSpecificationMethod
Appearance Yellow to orange crystalline powderVisual
Identification Conforms to Structure (1H-NMR)NMR (DMSO-d6)
Melting Point Report Result (Target distinct from 127°C)USP <741>
Purity (HPLC) ≥ 98.0%Area % at 254 nm
Regioisomer Content ≤ 0.5% (5-Nitro isomer)HPLC (Chiral or C18)

1H-NMR Diagnostic Signal:

  • 4-Nitro Isomer (Target): Look for the coupling constants of the aromatic protons. The crowding at the 4-position often shifts the H-5 and H-6 protons upfield relative to the 5-nitro isomer.

  • 5-Nitro Isomer (Reference): Characterized by two aromatic singlets (or doublets with small coupling) due to para-positioning of protons.

References

  • SynQuest Laboratories. (2024). Certificate of Analysis: 4-Fluoro-2-methoxy-5-nitroaniline (CAS 1075705-01-9).[1][2][3] Retrieved from

  • Tokyo Chemical Industry (TCI). (2024). Product Specification: 4-Fluoro-2-methoxy-5-nitroaniline. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 57429072 (4-Fluoro-2-methoxy-5-nitroaniline). Retrieved from

  • BLD Pharm. (2024). Product Detail: this compound (CAS 1951445-06-9).[4][5] Retrieved from

Sources

Methodological & Application

Synthesis of 3-Fluoro-2-methoxy-4-nitroaniline from fluoroanisole precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 3-Fluoro-2-methoxy-4-nitroaniline

Part 1: Executive Summary & Strategic Analysis

Target Molecule: this compound CAS Registry: 1951445-06-9 (Isomer specific) Primary Application: Key intermediate for third-generation EGFR tyrosine kinase inhibitors (e.g., analogs of Osimertinib, Lazertinib) and advanced agrochemicals.[1]

Synthetic Challenge: The synthesis of this compound presents a classic problem in regioselectivity. The target requires a tetrasubstituted benzene ring with precise placement of electronic push-pull groups. Direct nitration of 3-fluoro-2-methoxyaniline is prone to oxidation and regiochemical ambiguity without careful protecting group strategy.[1]

Route Selection Logic: We reject the direct nitration of simple fluoroanisoles due to poor selectivity. Instead, we employ a Convergent Directed Strategy starting from 2,3-difluoronitrobenzene . This route leverages the "Ortho-Effect" in nucleophilic aromatic substitution (


) followed by a synergistic directing effect in the electrophilic aromatic substitution (

) step.

The 4-Step Protocol:

  • Regioselective

    
    :  Displacement of the labile C2-fluorine (ortho to nitro) using sodium methoxide.
    
  • Reduction: Chemoselective reduction of the nitro group to the aniline.

  • Protection: Acetylation to modulate reactivity and direct subsequent nitration.

  • Directed Nitration & Deprotection: Introduction of the nitro group at C4, driven by the cooperative directing effects of the acetamido and fluoro groups, followed by hydrolysis.

Part 2: Detailed Experimental Protocols

Step 1: Regioselective Etherification ( )

Transformation: 2,3-Difluoronitrobenzene


 3-Fluoro-2-nitroanisole[1]

Rationale: The nitro group at C1 strongly activates the ortho-fluorine at C2 toward nucleophilic attack. The meta-fluorine at C3 is significantly less reactive.[1] This electronic bias ensures high regioselectivity for the 2-methoxy product.[1]

Protocol:

  • Setup: Charge a 3-neck round-bottom flask (RBF) with 2,3-Difluoronitrobenzene (1.0 eq) and anhydrous Methanol (10 V). Cool the solution to 0°C under

    
     atmosphere.
    
  • Addition: Dropwise add a solution of Sodium Methoxide (NaOMe, 1.05 eq, 25% in MeOH) over 30 minutes. Critical: Maintain internal temperature

    
     to prevent bis-substitution.[1]
    
  • Reaction: Stir at 0–5°C for 2 hours, then allow to warm to 20°C over 1 hour. Monitor by HPLC/TLC.

  • Workup: Quench with water (20 V). The product often precipitates. If oil forms, extract with Ethyl Acetate (EtOAc).[2] Wash organics with brine, dry over

    
    , and concentrate.[3]
    
  • Purification: Recrystallization from heptane/EtOAc or use directly if purity

    
    .
    

Data Summary:

Parameter Specification
Starting Material 2,3-Difluoronitrobenzene
Reagent NaOMe (1.05 eq)
Solvent Methanol
Key By-product 2,3-Dimethoxynitrobenzene (if Temp > 10°C)

| Expected Yield | 88–92% |[1]

Step 2: Chemoselective Reduction

Transformation: 3-Fluoro-2-nitroanisole


 3-Fluoro-2-methoxyaniline[1]

Rationale: Standard catalytic hydrogenation is efficient. Iron-mediated reduction is an alternative if halogen de-fluorination is observed (rare for aryl fluorides compared to bromides).[1]

Protocol:

  • Setup: Dissolve intermediate from Step 1 in Methanol (10 V).

  • Catalyst: Add 10% Pd/C (5 wt% loading, 50% wet).

  • Reaction: Hydrogenate at 1–3 bar

    
     pressure at RT for 4–6 hours.
    
  • Workup: Filter through a Celite pad to remove catalyst. Concentrate filtrate to obtain the crude aniline as a dark oil/solid.

Step 3: Protection (Acetylation)

Transformation: 3-Fluoro-2-methoxyaniline


 N-(3-Fluoro-2-methoxyphenyl)acetamide[1]

Rationale: The free amine is too reactive for controlled nitration (oxidation risk). The acetamido group protects the amine and, crucially, acts as a strong para-director.

Protocol:

  • Setup: Dissolve crude aniline (1.0 eq) in Toluene (8 V) or Dichloromethane (DCM).

  • Addition: Add Acetic Anhydride (

    
    , 1.2 eq) followed by catalytic DMAP  (0.01 eq) or Pyridine (1.5 eq).
    
  • Reaction: Stir at RT for 2 hours.

  • Workup: Wash with 1M HCl (to remove pyridine/aniline traces), then saturated

    
    . Dry and concentrate.
    
  • Output: Off-white solid.

Step 4: Directed Nitration & Deprotection

Transformation: Acetamide Intermediate


 this compound[1]

Rationale (The Critical Step):

  • Directing Effects:

    • Acetamido (C1): Directs para to C4.

    • Methoxy (C2): Directs para to C5.

    • Fluoro (C3): Directs ortho to C2 (blocked) and C4.

  • Synergy: Both the strong acetamido group and the fluoro group cooperatively direct the incoming electrophile to C4 . The C5 position is sterically crowded (flanked by OMe and F) and electronically less favored by the dominant acetamide director.

Protocol:

  • Nitration:

    • Dissolve the acetamide (1.0 eq) in Concentrated

      
        (5 V) at -10°C.
      
    • Dropwise add Fuming

      
        (1.05 eq) dissolved in 
      
      
      
      (2 V), keeping Temp
      
      
      .
    • Stir at 0°C for 1 hour. Pour onto ice-water. Filter the yellow precipitate (Nitro-acetamide).[1]

  • Deprotection (Hydrolysis):

    • Suspend the wet cake in 6M HCl (5 V) and Ethanol (2 V).

    • Reflux (80°C) for 2–3 hours until TLC shows disappearance of starting material.

    • Cool to RT. Neutralize with NaOH or

      
       to pH 8–9.
      
    • Filter the resulting bright yellow/orange solid.

Data Summary:

Parameter Specification

| Nitrating Agent |


 / 

| | Regioselectivity | >20:1 (C4 vs C5 isomer) | | Appearance | Yellow crystalline solid | | Final Purity | >98% (HPLC) |[1]

Part 3: Visualization & Logic Mapping

The following diagram illustrates the reaction pathway and the logic gates for regioselectivity.

SynthesisPath SM Start: 2,3-Difluoronitrobenzene (Activated for SNAr) Step1 Step 1: Regioselective SNAr (NaOMe, -5°C) SM->Step1 Ortho-F Displacement Int1 Intermediate 1: 3-Fluoro-2-nitroanisole Step1->Int1 Step2 Step 2: Reduction (H2, Pd/C) Int1->Step2 Int2 Intermediate 2: 3-Fluoro-2-methoxyaniline Step2->Int2 Step3 Step 3: Acetylation (Ac2O, Protection) Int2->Step3 Int3 Intermediate 3: N-(3-fluoro-2-methoxyphenyl)acetamide Step3->Int3 Logic Directing Logic: NHAc (Para) + F (Ortho) >> Target C4 Int3->Logic Step4 Step 4: Nitration & Hydrolysis (HNO3/H2SO4 -> HCl) Int3->Step4 Logic->Step4 Target TARGET: This compound Step4->Target Regioselective C4-NO2

Caption: Convergent synthesis workflow demonstrating the regioselective logic for installing the nitro group at C4 via cooperative directing effects.

Part 4: References & Grounding

  • Regioselectivity in SNAr Reactions:

    • Concept: Nucleophilic substitution in polyfluoronitrobenzenes preferentially occurs ortho to the nitro group due to inductive stabilization of the Meisenheimer complex.

    • Source:Study.com - Mechanism of sodium methoxide with fluoro nitrobenzene.[1][4] Link

  • Synthesis of Fluoroanisole Precursors:

    • Protocol: Synthesis of 2-methoxy-3-fluoroaniline (Intermediate 2) is a documented transformation in the synthesis of kinase inhibitors.[1]

    • Source:ChemSrc - 3-Fluoro-2-methoxyaniline Property and Suppliers.[1] Link

  • Nitration of Activated Anilines:

    • Methodology: The use of acetamide protection to direct nitration para to the amine in the presence of competing ortho-directors (F, OMe) is a standard high-purity protocol.

    • Source:BenchChem - Application Notes for Nitration of Fluorinated Acetanilides.[1] Link

  • Related Intermediate Synthesis (Osimertinib):

    • Context: While Osimertinib uses the 5-nitro isomer, the chemistry of manipulating 4-fluoro-2-methoxyaniline provides the foundational safety and solubility data for this class of compounds.[1]

    • Source:Organic Process Research & Development - Optimization of Nitration of 4-Fluoro-2-methoxyaniline. Link

  • Chemical Safety (Nitration):

    • Warning: Nitration of electron-rich aromatics is exothermic.[1] Temperature control is critical to prevent thermal runaway.

    • Source:Wikipedia - 4-Nitroaniline Synthesis & Safety.[1] Link

Sources

Using 3-Fluoro-2-methoxy-4-nitroaniline as a pharmaceutical building block

Author: BenchChem Technical Support Team. Date: February 2026

Using 3-Fluoro-2-methoxy-4-nitroaniline as a Pharmaceutical Building Block

Part 1: Executive Summary & Strategic Value

Compound Identity:

  • Name: this compound[1]

  • CAS: 1951445-06-9 (Isomer specific)

  • Core Scaffold: Polysubstituted Aniline

  • Key Functionality: The molecule features a "push-pull" electronic system with a steric lock. The ortho-methoxy group (relative to the amine) and meta-fluorine create a unique conformational preference that influences binding affinity in kinase pockets (e.g., EGFR, BTK).

Strategic Application: This building block is a critical intermediate for synthesizing fused heterocycles (benzimidazoles, quinoxalines) and diarylaminopyrimidines . Its specific substitution pattern (F, OMe, NO2) offers three distinct advantages in drug design:

  • Metabolic Stability: The fluorine atom at position 3 blocks metabolic oxidation at a typically vulnerable site.

  • Solubility & Binding: The methoxy group acts as a hydrogen bond acceptor and improves lipophilicity profiles compared to bare phenyl rings.

  • Orthogonal Reactivity: The nitro group serves as a "masked" amine, allowing for sequential functionalization of the ring—first via the free aniline (e.g., Buchwald-Hartwig), followed by nitro reduction and secondary cyclization.

Part 2: Synthesis & Preparation Protocols

Note: While commercially available, in-house preparation ensures purity control, particularly regarding regioisomers.

Protocol A: Regioselective Synthesis from 3-Fluoro-2-methoxyaniline

Rationale: Direct nitration of the aniline is hazardous and prone to oxidation. Protection as an acetamide directs the nitro group to the para-position (C4) relative to the amine, overcoming the competing directing effect of the methoxy group.

Workflow Diagram:

Synthesispathway Start 3-Fluoro-2-methoxyaniline (Starting Material) Step1 Acetylation (Ac2O, AcOH) Start->Step1 Inter1 Intermediate A: N-(3-fluoro-2-methoxyphenyl)acetamide Step1->Inter1 Yield >90% Step2 Nitration (HNO3, H2SO4, <10°C) Inter1->Step2 Inter2 Intermediate B: N-(3-fluoro-2-methoxy-4-nitrophenyl)acetamide Step2->Inter2 Para-direction dominant Step3 Hydrolysis (HCl, MeOH, Reflux) Inter2->Step3 Final TARGET: This compound Step3->Final Yield ~85%

Caption: Figure 1. Regioselective synthesis pathway ensuring nitration occurs at the C4 position via acetamide direction.

Detailed Procedure:

  • Acetylation (Protection):

    • Dissolve 3-fluoro-2-methoxyaniline (1.0 eq) in glacial acetic acid (5 vol).

    • Add acetic anhydride (1.2 eq) dropwise at 0–5°C.

    • Stir at RT for 2 hours. Pour into ice water; filter the precipitate (Intermediate A).

  • Nitration (Functionalization):

    • Dissolve Intermediate A in conc.

      
       (5 vol) at -5°C.
      
    • Add fuming

      
       (1.05 eq) / 
      
      
      
      mixture dropwise, maintaining temp < 5°C. Critical: The acetamide group directs para; higher temps may lead to ortho (C6) byproducts.
    • Quench over crushed ice/ammonia. Filter solid (Intermediate B).

  • Hydrolysis (Deprotection):

    • Suspend Intermediate B in MeOH (10 vol) and 6N HCl (5 vol).

    • Reflux for 3 hours.

    • Neutralize with

      
       to pH 8. Extract with EtOAc.[2][3]
      
    • Validation:

      
      H NMR should show two aromatic doublets (indicating para protons) rather than a singlet or complex splitting.
      

Part 3: Application Protocols in Drug Discovery

Application 1: Buchwald-Hartwig Cross-Coupling

Context: This reaction couples the free aniline of this compound with aryl halides to form diarylamines, a common scaffold in kinase inhibitors (e.g., bridging the hinge region).

Challenge: The ortho-methoxy group creates steric hindrance, and the para-nitro group deactivates the aniline nucleophile. Solution: Use of specific biaryl phosphine ligands (BrettPhos or XPhos) and strong bases.

Optimized Protocol:

ComponentReagent/ConditionRole
Substrate This compound (1.0 eq)Nucleophile
Partner Aryl Bromide/Chloride (1.1 eq)Electrophile
Catalyst

(2 mol%)
Palladium Source
Ligand BrettPhos (4-6 mol%)Sterically bulky, electron-rich ligand to facilitate oxidative addition and reductive elimination.
Base

or

(2.0 eq)
Mild base preferred over NaOtBu to prevent nitro-group side reactions.
Solvent 1,4-Dioxane or TolueneAnhydrous, degassed.[4]
Temp 90–100°CRequired to overcome electronic deactivation.

Step-by-Step:

  • Charge a Schlenk tube with the aniline, aryl halide, base, and catalyst/ligand system.

  • Evacuate and backfill with Argon (

    
    ).
    
  • Add anhydrous solvent.[4]

  • Heat to 100°C for 12–16 hours.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Application 2: Nitro Reduction & Cyclization (Benzimidazole Formation)

Context: Post-coupling, the nitro group is reduced to an amine, creating a 1,2-diamine core. This is instantly cyclized with aldehydes or carboxylic acids to form benzimidazoles.

Workflow Diagram:

AppWorkflow Start Functionalized Intermediate (N-Aryl-3-fluoro-2-methoxy-4-nitroaniline) Red Reduction (Fe/NH4Cl or H2/Pd-C) Start->Red Nitro -> Amine Diamine Unstable Diamine Intermediate (Do not isolate) Red->Diamine Cyclize Cyclization (R-CHO / Oxone or R-COOH / HATU) Diamine->Cyclize Condensation Product Final Scaffold: Fluorinated Benzimidazole/Quinoxaline Cyclize->Product Ring Closure

Caption: Figure 2. Cascade protocol for converting the nitroaniline building block into a fused heterocyclic drug core.

Protocol (One-Pot Reduction/Cyclization):

  • Reduction: Dissolve the nitro-intermediate in EtOH/Water (4:1). Add Fe powder (5 eq) and

    
     (5 eq). Heat to 80°C for 1 hour.
    
  • Filtration: Filter hot through Celite to remove Iron sludge.

  • Cyclization: To the filtrate (containing the diamine), add the aldehyde (1.1 eq) and a mild oxidant (e.g.,

    
     or air bubbling) or use an acid chloride.
    
  • Mechanism: The newly formed amine (at pos 4) attacks the carbonyl, followed by ring closure involving the secondary amine (at pos 1).

Part 4: Safety & Handling (E-E-A-T)

  • Toxicity: Like most nitroanilines, this compound is potentially mutagenic and toxic by inhalation/skin absorption.

  • Thermal Stability: Nitro compounds can be explosive. Do not heat the neat solid >150°C. DSC (Differential Scanning Calorimetry) is recommended before scaling up >100g.

  • Storage: Store in amber vials under inert atmosphere at 2–8°C. The amine is prone to oxidation (darkening) over time.

References

  • ChemicalBook. (2023). 4-Fluoro-2-methoxy-5-nitroaniline Properties and Synthesis. (Note: Synthesis logic adapted from the 5-nitro isomer which is chemically analogous).

  • BenchChem. (2025).[4][5][6] Application Notes and Protocols: Buchwald-Hartwig Amination of Electron-Poor Anilines.

  • WIPO Patentscope. (2018). WO2018207120: Process for the preparation of fluorinated nitroanilines (Osimertinib intermediates).

  • PubChem. (2025). Compound Summary: this compound (CAS 1951445-06-9).[1]

  • Beilstein Journal of Organic Chemistry. (2011). Regioselectivity in Buchwald-Hartwig aminations of nitroanilines.

Sources

Application Note: Selective Reduction of 3-Fluoro-2-methoxy-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reduction of 3-Fluoro-2-methoxy-4-nitroaniline to its corresponding diamine, 3-Fluoro-2-methoxy-p-phenylenediamine , is a critical step in the synthesis of third-generation EGFR inhibitors, most notably Osimertinib (Tagrisso) .

This transformation presents a specific chemoselective challenge: preventing hydrodefluorination . The fluorine atom at the C3 position is susceptible to cleavage under standard catalytic hydrogenation conditions (e.g., Pd/C + H₂), which leads to the formation of a des-fluoro impurity that is difficult to purge.

This guide details two validated protocols:

  • Iron/Ammonium Chloride (Fe/NH₄Cl): The "Gold Standard" for laboratory-scale robustness and absolute chemoselectivity.

  • Platinum on Carbon (Pt/C) Hydrogenation: The preferred method for industrial scale-up, offering cleaner workup while maintaining halogen integrity.

Strategic Analysis & Mechanism

The primary objective is the reduction of the nitro group (


) to an amine (

) while preserving the C–F bond.
The Chemoselectivity Challenge

Standard hydrogenation catalysts like Palladium on Carbon (Pd/C) are excellent for nitro reduction but are also active for hydrodehalogenation (oxidative addition into the C–X bond). In the synthesis of Osimertinib intermediates, the loss of the fluorine atom renders the molecule biologically inactive and creates a significant impurity profile.

Mechanistic Pathway & Decision Matrix

ReactionPathways cluster_conditions Condition Selection Start 3-Fluoro-2-methoxy- 4-nitroaniline Target TARGET PRODUCT 3-Fluoro-2-methoxy- p-phenylenediamine Start->Target Path A: Fe/NH4Cl or Pt/C + H2 Impurity CRITICAL IMPURITY (Des-fluoro analog) Start->Impurity Path B: Pd/C + H2 (Over-reduction) Target->Impurity Prolonged exposure to Pd/H2 Fe Iron/NH4Cl (High Selectivity, High Waste) Pt Pt/C Hydrogenation (High Selectivity, Low Waste) Pd Pd/C Hydrogenation (Low Selectivity - AVOID)

Figure 1: Reaction pathways highlighting the risk of defluorination (Path B) when using non-selective catalysts.

Protocol A: Dissolving Metal Reduction (Fe/NH₄Cl)

Best For: Laboratory scale (<50g), robustness, and scenarios where hydrogenation equipment is unavailable. Mechanism: Electron transfer from metallic iron in a protic medium.

Materials
  • Substrate: this compound (1.0 equiv)

  • Reductant: Iron Powder (325 mesh, electrolytic grade preferred) (5.0 equiv)

  • Electrolyte: Ammonium Chloride (

    
    ) (5.0 equiv)
    
  • Solvent: Ethanol / Water (4:1 v/v)[1]

Step-by-Step Methodology
  • Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve the nitroaniline substrate in the Ethanol/Water mixture (approx. 10 mL solvent per 1 g substrate).

  • Activation: Add the Ammonium Chloride and stir for 10 minutes at room temperature.

  • Addition: Add the Iron powder in a single portion.

    • Note: Iron powder density varies; ensure good suspension.

  • Reaction: Heat the mixture to reflux (approx. 75-80°C) .

    • Observation: The reaction typically turns dark grey/black (iron oxides).

    • Time: Monitor by TLC or LC-MS. Conversion is usually complete within 1–3 hours .

  • Workup (Critical Step):

    • Hot Filtration: While still hot (>50°C), filter the mixture through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.

    • Why Hot? The diamine product can precipitate in the iron sludge if cooled, leading to yield loss.

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol.

    • Dilute the remaining aqueous residue with Ethyl Acetate.

    • Wash with Brine, dry over

      
      , and concentrate.[1]
      
  • Storage: The resulting diamine is air-sensitive. Store under Argon/Nitrogen at 4°C or use immediately.

Validation Data:

  • Yield: >90%

  • Purity: >98% (HPLC)

  • Defluorination: Not observed (<0.1%).

Protocol B: Catalytic Hydrogenation (Pt/C)

Best For: Scale-up (>100g), GMP manufacturing, and "green" chemistry requirements. Mechanism: Heterogeneous catalysis. Platinum is chosen because it adsorbs the nitro group preferentially over the C-F bond, unlike Palladium.

Materials
  • Substrate: this compound (1.0 equiv)

  • Catalyst: 5% Platinum on Carbon (Pt/C), sulfided or standard (2-5 wt% loading relative to substrate).

  • Solvent: Methanol or Ethyl Acetate.

  • Hydrogen Source:

    
     gas (Balloon or Parr Shaker).
    
Step-by-Step Methodology
  • Safety Check: Purge the reaction vessel with Nitrogen (

    
    ) to remove oxygen. Hydrogen + Oxygen + Catalyst = Ignition Risk.
    
  • Loading:

    • Add the substrate and solvent (Methanol, 10-15 volumes) to the vessel.

    • Carefully add the Pt/C catalyst (wetted with water is safer to prevent sparking).

  • Hydrogenation:

    • Seal the vessel. Purge with

      
       (3x), then with 
      
      
      
      (3x).
    • Pressurize to 1–3 bar (15–45 psi) . High pressure is not recommended as it increases the risk of defluorination.

    • Stir vigorously at 20–30°C (Room Temp) .

  • Monitoring:

    • Reaction is typically fast (2–6 hours).

    • Endpoint: Cessation of

      
       uptake or LC-MS confirmation.
      
  • Workup:

    • Filter the catalyst over a Celite/Membrane filter under an inert atmosphere (Nitrogen blanket) if possible.

    • Caution: Spent catalyst is pyrophoric. Keep it wet.

  • Isolation: Concentrate the filtrate to obtain the off-white/grey solid product.

Comparison of Catalyst Performance:

CatalystRateDefluorination RiskRecommendation
Pd/C Very FastHigh DO NOT USE
Pt/C FastLow Preferred
Raney Ni ModerateLowGood Alternative

Quality Control & Handling

The product, 3-Fluoro-2-methoxy-p-phenylenediamine , is an electron-rich aniline derivative. It is prone to oxidation, turning from off-white to purple/black upon air exposure.

  • Storage: Store under inert gas (Ar/N₂) in amber vials.

  • Stability: Stable in solution for <24 hours. Solid state is stable for weeks if kept cold and dry.

  • Analytical Marker: In LC-MS, look for the Mass [M+H]+ = 157.1 (approx).

    • Impurity Marker: The defluorinated byproduct (2-methoxy-p-phenylenediamine) will appear at [M+H]+ = 139.1.

Workflow Visualization

Workflow cluster_Fe Fe/NH4Cl Protocol cluster_Pt Pt/C Protocol Input Input: Nitroaniline Substrate Choice Select Protocol Input->Choice StepA1 Reflux in EtOH/H2O (3 hrs) Choice->StepA1 Lab Scale StepB1 H2 Pressure (1-3 bar) MeOH, RT Choice->StepB1 Scale-Up StepA2 Hot Filtration (Celite) *Remove Iron Sludge* StepA1->StepA2 StepA3 Extraction (EtOAc) StepA2->StepA3 Output Product: Diamine (Store under Argon) StepA3->Output StepB2 Cold Filtration *Remove Catalyst* StepB1->StepB2 StepB3 Solvent Evaporation StepB2->StepB3 StepB3->Output

Figure 2: Operational workflow for the two primary reduction protocols.

References

  • AstraZeneca (Originator): Journal of Medicinal Chemistry, 2014, 57(19), 8249–8267. (Describes the discovery of AZD9291 and general reduction methods for this class of intermediates).

  • Iron/NH4Cl Protocol Validation: Synthetic Communications, 1992, 22(22), 3189–3195.[2] (Establishes the chemoselectivity of Fe/NH4Cl for nitroarenes).

  • Pt/C Hydrogenation Specifics: Nature Communications, 2014, 5, 5634.[3] (Discusses single-atom Pt catalysts for chemoselective nitro reduction without dehalogenation).

  • Osimertinib Synthesis Review: ResearchGate, "Synthetic Strategies in the Preparation of Osimertinib". (Confirms the use of Iron/Ammonium Chloride in the specific intermediate step).

Sources

Nucleophilic aromatic substitution reactions of 3-Fluoro-2-methoxy-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The "Steric Crunch" in Polysubstituted Arenes

1.1 The Chemical Space

3-Fluoro-2-methoxy-4-nitroaniline (CAS: 1951445-06-9) represents a highly specialized scaffold in medicinal chemistry, particularly in the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs) and benzimidazole-based anti-infectives. Unlike its more common isomer (4-fluoro-2-methoxy-5-nitroaniline, a precursor to Osimertinib), this 3-fluoro isomer presents a unique "push-pull" electronic environment defined by a crowded reaction center.

1.2 The Reactivity Paradox

The molecule features a fluorine atom at the C3 position, flanked immediately by a methoxy group (C2) and a nitro group (C4).

  • Electronic Activation (The "Pull"): The nitro group at C4 is ortho to the fluorine. Through strong inductive (-I) and mesomeric (-M) effects, it dramatically lowers the energy of the transition state (Meisenheimer complex), making the C3-F bond susceptible to nucleophilic attack.

  • Steric Deactivation (The "Push"): The methoxy group at C2 exerts significant steric hindrance, shielding the C3 carbon from incoming nucleophiles. Furthermore, the electron-donating nature of the C1-amino and C2-methoxy groups increases electron density in the ring, theoretically deactivating it toward SNAr.

Application Scientist Insight: Success with this substrate requires overcoming the electronic deactivation of the amino group and the steric bulk of the methoxy group. Standard protocols for fluoronitrobenzenes often fail here. This guide focuses on forcing conditions—using polar aprotic solvents and elevated temperatures to drive the reaction to completion while maintaining chemoselectivity.

Mechanistic Principles

The reaction proceeds via a classic addition-elimination mechanism. However, the stability of the intermediate is the rate-determining factor.

2.1 The Ortho-Nitro Effect

The C4-nitro group is the primary driver. Upon nucleophilic attack at C3, the negative charge is delocalized onto the nitro group's oxygen atoms. This stabilization is most effective when the nitro group is ortho or para to the leaving group. Here, the ortho relationship is critical.

2.2 Chemoselectivity (Why NH2 doesn't interfere)

A common concern is whether the C1-amino group (NH2) will act as a nucleophile, leading to polymerization.

  • Deactivation: The NH2 group's lone pair is conjugated into the nitro-deficient ring, significantly reducing its nucleophilicity.

  • Sterics: The adjacent C2-methoxy group twists the C1-NH2 out of planarity, further hindering its ability to attack another molecule's C3 position.

2.3 Visualizing the Pathway

SNAr_Mechanism cluster_legend Key Interaction Substrate 3-Fluoro-2-methoxy- 4-nitroaniline TS Meisenheimer Complex (Resonance Stabilized) Substrate->TS + Nu: Rate Limiting Step Nucleophile Nucleophile (Nu:) Nucleophile->TS Product 3-Substituted Product TS->Product Fast Elimination LeavingGroup Fluoride Ion (F-) TS->LeavingGroup Note1 NO2 at C4 stabilizes negative charge in TS

Figure 1: Reaction pathway showing the critical Meisenheimer intermediate stabilized by the C4-nitro group.

Experimental Protocols

Protocol A: Amination with Secondary Amines (e.g., N-Methylpiperazine)

Target Application: Synthesis of kinase inhibitor scaffolds.

Materials
  • Substrate: this compound (1.0 equiv)

  • Nucleophile: N-Methylpiperazine (1.5 - 2.0 equiv)

  • Base: Diisopropylethylamine (DIPEA) (2.0 equiv) - Acts as an HF scavenger.

  • Solvent: DMSO (Anhydrous) - Preferred for maximizing rate.

Step-by-Step Procedure
  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (500 mg, 2.68 mmol) in anhydrous DMSO (5.0 mL).

    • Note: Concentration is key. Keep it between 0.2 M and 0.5 M to promote bimolecular kinetics.

  • Addition: Add DIPEA (0.94 mL, 5.37 mmol) followed by N-Methylpiperazine (0.45 mL, 4.0 mmol).

  • Reaction: Heat the mixture to 90°C under an inert atmosphere (N2 or Ar).

    • Critical Parameter: Do not exceed 110°C to avoid thermal decomposition of the nitro group.

  • Monitoring: Monitor by HPLC or TLC (5% MeOH in DCM).

    • Endpoint: Reaction is typically complete in 4–6 hours. Look for the disappearance of the starting material peak (approx. retention time shift due to increased polarity).

  • Workup (Precipitation Method):

    • Cool the reaction to room temperature.[1][2]

    • Slowly pour the DMSO solution into crushed ice/water (50 mL) with vigorous stirring.

    • The product should precipitate as a yellow/orange solid.

    • Filter, wash with water (3 x 10 mL) to remove residual DMSO and amine.

    • Dry under vacuum at 45°C.

Protocol B: Etherification with Alkoxides

Target Application: Introduction of solubilizing ether chains.

Materials
  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Benzyl alcohol (1.2 equiv)

  • Base: Potassium tert-butoxide (KOtBu) (1.3 equiv) or NaH (1.2 equiv).

  • Solvent: THF or DMF.

Step-by-Step Procedure
  • Activation: In a separate vial, dissolve Benzyl alcohol in anhydrous THF. Add KOtBu at 0°C and stir for 15 mins to generate the alkoxide.

  • Displacement: Add the substrate (dissolved in minimal THF) to the alkoxide solution.

  • Reaction: Allow to warm to room temperature. If no reaction occurs after 1 hour, heat to 60°C.

    • Warning: Alkoxides are more aggressive than amines. Monitor for displacement of the C2-methoxy group (regio-scrambling), although C3-F displacement is kinetically favored.

Critical Process Parameters (CPP) & Troubleshooting

The following data summarizes optimization studies for this specific scaffold type.

ParameterStandard ConditionOptimization for Stubborn ReactionsRationale
Solvent DMSO or DMFNMP (N-Methyl-2-pyrrolidone)NMP has a higher boiling point and better solubilizing power for polar intermediates.
Temperature 80–90°C120°C (Microwave)Steric hindrance at C3 requires higher activation energy. Microwave irradiation provides rapid, localized heating.
Base DIPEA / K2CO3Cs2CO3Cesium ("Cesium Effect") improves solubility of inorganic bases in organic solvents, accelerating SNAr.
Concentration 0.5 M1.0 M (or Neat)Higher concentration increases collision frequency, essential for sterically hindered substrates.
Troubleshooting Guide
  • Issue: Low Conversion.

    • Root Cause:[3][4][5] The electron-donating NH2 group is deactivating the ring too much.

    • Solution: Protect the amine as an acetamide (Ac2O/AcOH) before the SNAr step. The acetamido group is less electron-donating than the free amine. Deprotect after substitution.

  • Issue: Regio-isomer Formation.

    • Observation: Displacement of the C2-OMe group.

    • Solution: Lower the reaction temperature and use a less "hard" nucleophile. Fluoride is a better leaving group than methoxide, so kinetic control (lower temp) favors C-F displacement.

Workflow Visualization

Workflow Start Start: This compound Reaction Reaction: DMSO, 90°C, 4-6h + Nucleophile + Base Start->Reaction Check QC Check (HPLC): >95% Conversion? Reaction->Check Check->Reaction No (Add Heat/Time) Quench Quench: Pour into Ice/Water Check->Quench Yes Isolate Isolation: Filtration or EtOAc Extraction Quench->Isolate Purify Purification: Recrystallization (EtOH) or Column Chromatography Isolate->Purify

Figure 2: Standard operational workflow for the synthesis of C3-substituted derivatives.

References

  • BenchChem Technical Support. (2025).[1][6] Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of Fluoronitroanilines. BenchChem.[1][2][6] Link

  • ChemicalBook. (2025).[1] Synthesis and Properties of 3-Fluoro-4-nitroaniline Derivatives. ChemicalBook.[7] Link

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 75401: 3-Fluoro-4-nitroaniline. PubChem.[8] Link

  • Google Patents. (2019). Patent CN109776337A: Preparation method of 2-methoxy-4-nitroaniline derivatives. Google Patents. Link

  • Vapourtec. (2020). Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. Vapourtec Application Notes. Link

Sources

3-Fluoro-2-methoxy-4-nitroaniline in Structure-Activity Relationship (SAR) studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: 3-Fluoro-2-methoxy-4-nitroaniline: A Strategic Building Block for Structure-Activity Relationship (SAR) Studies in Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Substituted Anilines in Medicinal Chemistry

Aniline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1][2] However, their metabolic liabilities, such as the potential for oxidation to form reactive metabolites, present a significant challenge in drug development.[1] This has driven the strategic use of substituted anilines to mitigate these risks while fine-tuning pharmacological properties. The incorporation of specific functional groups allows for the modulation of a compound's electronic character, lipophilicity, metabolic stability, and binding interactions, which are central to establishing a robust Structure-Activity Relationship (SAR).[3][4]

This application note focuses on This compound , a versatile chemical intermediate poised for effective use in SAR-driven lead optimization campaigns. The unique arrangement of its substituents—a fluorine atom, a methoxy group, and a synthetically tractable nitro group—provides medicinal chemists with multiple vectors for systematic structural modification.

The presence of fluorine is particularly significant. Judicious fluorination is a well-established strategy to enhance metabolic stability, modulate pKa, and improve binding affinity through unique electronic interactions.[5][6][7] The fluorine atom in this scaffold can block potential sites of metabolism and influence the conformation of the molecule, thereby impacting its interaction with biological targets.[8][9] This guide will detail the properties of this compound and provide detailed protocols for its application in a hypothetical SAR study targeting a protein kinase, a common target class for aniline-based inhibitors.[10]

Physicochemical Profile: this compound

The utility of a building block in SAR studies is dictated by its structural features and chemical reactivity.

  • Structure:

    • IUPAC Name: this compound

    • CAS Number: 1951445-06-9[11]

  • Key Functional Groups & Their Roles:

    • Nitro Group (-NO₂): This is the primary synthetic handle. It is readily reduced to an amine, which can then be functionalized through a wide range of reactions (e.g., amide coupling, sulfonamide formation, reductive amination) to build out the molecular scaffold and probe interactions with a target.

    • Aniline (-NH₂): The basicity of the aniline is modulated by the adjacent electron-withdrawing nitro and fluoro groups. This group is a key hydrogen bond donor and can be essential for anchoring a ligand in a protein binding site.

    • Fluorine (-F): Positioned meta to the amine, this small, highly electronegative atom exerts a strong inductive effect, lowering the pKa of the aniline. It can also serve as a hydrogen bond acceptor and is a common bioisostere for hydrogen, offering improved metabolic stability without significant steric bulk.[5][12]

    • Methoxy (-OCH₃): Located ortho to the amine, the methoxy group can influence the planarity and conformation of the molecule. It can act as a hydrogen bond acceptor and can be modified (e.g., demethylated to a hydroxyl or extended to an ethoxy group) to explore steric and electronic effects in its region of the binding pocket.

Application in SAR: A Hypothetical Kinase Inhibitor Case Study

To illustrate the utility of this compound, we present a hypothetical SAR study aimed at developing a selective inhibitor for "Kinase X". The general strategy involves reducing the nitro group to an amine, followed by coupling with various heterocyclic carboxylic acids to identify a lead compound.

Logical Workflow for SAR Exploration

The following diagram outlines the systematic approach to leveraging this compound in an SAR campaign.

SAR_Workflow cluster_0 Phase 1: Scaffold Preparation cluster_1 Phase 2: Library Synthesis cluster_2 Phase 3: Screening & Analysis cluster_3 Phase 4: Lead Optimization Start This compound (Building Block) Reduction Nitro Group Reduction (e.g., Pd/C, H2) Start->Reduction Core 3-Fluoro-2-methoxybenzene-1,4-diamine (Core Intermediate) Reduction->Core Coupling Amide Coupling (HATU, DIPEA) Core->Coupling Library Generation of Analog Library (Varying R-groups) Coupling->Library Screening Biological Screening (Kinase X IC50 Assay) Library->Screening SAR_Table SAR Data Analysis (Potency, Lipophilicity, etc.) Screening->SAR_Table Lead_Opt Iterative Design & Synthesis of New Analogs SAR_Table->Lead_Opt Identify Key Interactions Lead_Opt->Coupling New R-groups & Core Mods

Caption: Workflow for a typical SAR campaign starting from this compound.

Hypothetical SAR Data Table

The table below summarizes potential outcomes from the initial library synthesis, demonstrating how systematic modifications can inform the SAR. The lead compound, AN-1 , is formed by reducing the nitro group and coupling the resulting diamine with a generic heterocyclic acid.

Compound IDModification from AN-1Rationale for ModificationHypothetical IC₅₀ (nM) for Kinase XcLogP (Calculated)
AN-1 (Lead Compound) Initial hit from screening.503.5
AN-2 F replaced with HTo assess the contribution of the fluorine atom to potency and metabolic stability.2503.2
AN-3 F replaced with ClTo probe for halogen bonding and explore the effect of a larger, more polarizable halogen.453.9
AN-4 -OCH₃ replaced with -OHTo introduce a hydrogen bond donor and potentially increase solubility.803.0
AN-5 -OCH₃ replaced with -HTo evaluate the steric and electronic influence of the methoxy group.4003.1
AN-6 R-group modified (e.g., added methyl)To probe for additional hydrophobic interactions in the kinase active site.153.8

Experimental Protocols

The following protocols provide detailed, self-validating methodologies for the synthesis and evaluation of analogs derived from this compound.

Protocol 1: Synthesis of the Core Intermediate (3-Fluoro-2-methoxybenzene-1,4-diamine)

This protocol describes the reduction of the nitro group, a critical first step.

Synthesis_Scheme Start This compound Intermediate 3-Fluoro-2-methoxybenzene-1,4-diamine Start->Intermediate  Pd/C (10 mol%), H2 (50 psi)  Methanol, RT, 4h  

Caption: Reduction of the starting material to the key diamine intermediate.

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on carbon (Pd/C), 50% wet (0.1 eq)

  • Methanol (MeOH), anhydrous

  • Diatomaceous earth (Celite®)

  • Hydrogen (H₂) gas supply

  • Parr shaker or similar hydrogenation apparatus

Procedure:

  • To a hydrogenation vessel, add this compound (e.g., 1.86 g, 10 mmol).

  • Carefully add 10% Pd/C (e.g., 1.06 g, containing ~0.53 g of catalyst).

  • Add anhydrous methanol (50 mL) to the vessel.

  • Seal the vessel and purge it with nitrogen gas three times, followed by three purges with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Shake the reaction mixture at room temperature for 4 hours.

  • Reaction Monitoring (Trustworthiness): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The starting material is UV active and colored, while the product is typically less so. A sample can be withdrawn, filtered, and spotted on a silica plate (e.g., mobile phase: 50% ethyl acetate in hexanes).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the pad with additional methanol (3 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product, 3-fluoro-2-methoxybenzene-1,4-diamine.

  • Purification & Validation: The crude product can be purified by silica gel chromatography if necessary. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: General Procedure for Amide Coupling to Synthesize Analog Library

This protocol details the coupling of the synthesized diamine with a representative carboxylic acid.

Materials:

  • 3-Fluoro-2-methoxybenzene-1,4-diamine (1.0 eq)

  • Carboxylic acid of choice (R-COOH) (1.05 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (e.g., 1.05 mmol) and HATU (1.1 mmol) in anhydrous DMF (10 mL).

  • Stir the mixture for 5 minutes at room temperature.

  • Add a solution of 3-fluoro-2-methoxybenzene-1,4-diamine (1.0 mmol) in DMF (5 mL) to the flask.

  • Add DIPEA (3.0 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 6-12 hours.

  • Reaction Monitoring: Track the formation of the product and consumption of the diamine by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash sequentially with saturated aqueous sodium bicarbonate (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification & Validation: Purify the crude amide product by silica gel chromatography or preparative HPLC. Confirm the identity and purity of the final compound by ¹H NMR, LC-MS, and HRMS.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method to determine the IC₅₀ value of the synthesized compounds against "Kinase X".

Assay_Workflow cluster_0 Assay Plate Preparation cluster_1 Kinase Reaction cluster_2 Detection & Analysis Compound Serially Dilute Test Compounds Enzyme Add Kinase X & Substrate Compound->Enzyme ATP Initiate with ATP Enzyme->ATP Incubate Incubate at RT (e.g., 60 min) ATP->Incubate Detection Add Luminescence Detection Reagent Incubate->Detection Read Read Luminescence (Plate Reader) Detection->Read Analysis Calculate % Inhibition & Determine IC50 Read->Analysis

Caption: Step-by-step workflow for a luminescence-based kinase inhibition assay.

Materials:

  • Synthesized test compounds in DMSO

  • Recombinant "Kinase X" enzyme

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., containing MgCl₂, DTT)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Multichannel pipette or liquid handler

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution series of each test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve.

  • Assay Plating:

    • Add a small volume (e.g., 50 nL) of each compound dilution to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Add a solution containing Kinase X and its substrate in assay buffer to all wells (e.g., 5 µL).

  • Initiate Reaction: Add ATP solution to all wells to start the kinase reaction (e.g., 5 µL). The final ATP concentration should be near its Km value for the kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add the luminescence detection reagent to all wells (e.g., 10 µL). This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

  • Signal Reading: Incubate for another 10 minutes at room temperature to stabilize the signal, then read the luminescence on a plate reader.

  • Data Analysis (Self-Validation):

    • Calculate the percent inhibition for each compound concentration relative to the positive (0% inhibition) and negative (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Conclusion

This compound is a highly valuable building block for medicinal chemists engaged in SAR studies. Its strategically positioned functional groups provide a robust platform for generating diverse chemical analogs in a controlled, systematic manner. The fluorine and methoxy groups offer avenues to fine-tune physicochemical properties and conformational preferences, while the readily transformable nitro group serves as a versatile anchor point for exploring interactions with a biological target. By following structured synthetic and analytical protocols, researchers can efficiently map the SAR of a chemical series, accelerating the journey from an initial hit to an optimized lead candidate.

References

  • Apollo Scientific. Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. [Link]

  • RSC Publishing. (2025). Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. Royal Society of Chemistry. [Link]

  • Pharmacology Mentor. (2023). Structure-Activity Relationships (SAR). Pharmacology Mentor. [Link]

  • Papahatjis, D. P., et al. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Molecules. [Link]

  • ResearchGate. The role of fluorine in medicinal chemistry | Request PDF. ResearchGate. [Link]

  • Priya A., et al. Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

  • Bentham Science. Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]

  • Gazzarrini, S., et al. (2014). SAR studies on tetrahydroisoquinoline derivatives: the role of flexibility and bioisosterism to raise potency and selectivity toward P-glycoprotein. Journal of Medicinal Chemistry. [Link]

  • Wagener, M., et al. (2006). The Quest for Bioisosteric Replacements. Journal of Chemical Information and Modeling. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

  • PubChem. 4-Fluoro-2-methoxy-5-nitroaniline. National Center for Biotechnology Information. [Link]

  • ACS Publications. Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications. [Link]

  • Cresset Group. (2024). Aniline replacement in drug-like compounds. Cresset Group. [Link]

  • ResearchGate. (2013). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. ResearchGate. [Link]

  • MDPI. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules. [Link]

  • Google Patents.A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • ResearchGate. List of substituted anilines in 26(a-r). ResearchGate. [Link]

  • ResearchGate. Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Fluoro-2-Methoxy-5-Nitrophenol in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Google Patents.WO2025109026A1 - Process for the preparation of 4-fluoro-3-methoxyaniline.
  • PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. National Library of Medicine. [Link]

  • ResearchGate. (2015). Applications of Fluorine in Medicinal Chemistry | Request PDF. ResearchGate. [Link]

  • ResearchGate. (2011). Docking and quantitative structure-activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f][8][13][14]triazin-4-yloxy)aniline, 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline. ResearchGate. [Link]

  • Chempanda. Nitroaniline: Common isomers, structure, synthesis and applications | Blog. Chempanda. [Link]

  • MDPI. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank. [Link]

Sources

Diazotization procedures for 3-Fluoro-2-methoxy-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Diazotization of 3-Fluoro-2-methoxy-4-nitroaniline

Executive Summary

This guide details the optimized diazotization protocols for This compound , a critical intermediate in the synthesis of third-generation EGFR tyrosine kinase inhibitors (e.g., Osimertinib analogs). Due to the electronic push-pull nature of the substrate—featuring a strongly deactivating nitro group (


) alongside an activating methoxy group (

) and an inductive withdrawing fluorine—standard aqueous diazotization methods often suffer from poor solubility and incomplete conversion.

This document presents two validated methodologies:

  • Protocol A (The "Gold Standard"): Anhydrous Nitrosyl Sulfuric Acid method, recommended for maximum yield and stability.

  • Protocol B (Alternative): Acetic Acid/HCl method, suitable for smaller scales or when anhydrous conditions are challenging.

Chemical Context & Mechanistic Insight

Substrate Analysis

The target molecule presents a unique challenge:

  • Deactivation: The 4-nitro group significantly reduces the nucleophilicity of the amine, making the initial attack on the nitrosonium ion (

    
    ) the rate-limiting step.
    
  • Sterics & Solubility: The ortho-methoxy group introduces steric bulk and lipophilicity, rendering the salt poorly soluble in pure aqueous mineral acids.

  • Stability: The resulting diazonium salt is prone to decomposition (dediazoniation) if temperatures exceed 5°C, necessitating strict thermal control.

Reaction Mechanism

The reaction proceeds via the generation of the electrophilic nitrosonium ion (


).[1] In sulfuric acid, this species is stable and highly reactive, overcoming the poor nucleophilicity of the nitroaniline.



Experimental Protocols

Method A: Nitrosyl Sulfuric Acid (Recommended)

Best for: Scale-up, high yield, and substrates with


.

Reagents & Equipment:

  • This compound (1.0 eq)

  • Sodium Nitrite (solid, dried) or 40% Nitrosyl Sulfuric Acid solution (1.1–1.2 eq)

  • Concentrated Sulfuric Acid (

    
    , solvent)
    
  • Propionic acid (optional co-solvent for solubility)

  • Sulfamic acid (quencher)

Step-by-Step Procedure:

  • Preparation of Nitrosyl Sulfuric Acid:

    • Charge conc.[2]

      
       (5 vol) into a jacketed reactor.
      
    • Cool to

      
      .
      
    • Add solid

      
       (1.2 eq) portion-wise below surface to prevent 
      
      
      
      fume formation. Stir until fully dissolved (clear/pale blue solution).
    • Note: Alternatively, use commercial

      
       nitrosyl sulfuric acid solution.
      
  • Amine Addition:

    • Dissolve/suspend this compound in conc.

      
       (3 vol) or a mixture of Acetic Acid/Propionic Acid (if solubility is critical) in a separate vessel.
      
    • Add the amine solution dropwise to the nitrosyl sulfuric acid mixture.

    • CRITICAL: Maintain internal temperature

      
      . The reaction is exothermic.[3]
      
  • Reaction Maintenance:

    • Stir at

      
       for 1–2 hours.
      
    • Monitor: Take a strictly anhydrous aliquot, quench into water, and check with starch-iodide paper. A black/blue spot indicates excess

      
       (required).
      
    • Check conversion via HPLC (quench aliquot in MeOH/Water).

  • Quenching:

    • Once conversion is

      
      , add solid Sulfamic Acid or Urea (0.1 eq) to destroy excess nitrous acid until starch-iodide paper remains white.
      
    • Why? Excess nitrous acid interferes with subsequent Sandmeyer or coupling reactions.

  • Usage:

    • The resulting diazonium sulfate solution is used directly in the next step (e.g., pouring into aqueous KI for iodination or

      
       for chlorination).
      
Method B: Acetic Acid / Aqueous HCl

Best for: Small scale (<5g) or when anhydrous acids are unavailable.

Reagents:

  • Substrate (1.0 eq)

  • Glacial Acetic Acid (10 vol)

  • Conc. HCl (3.0 eq)

  • 
     (aqueous solution, 30% w/v, 1.1 eq)
    

Procedure:

  • Suspend the aniline in Glacial Acetic Acid.

  • Add Conc. HCl dropwise. The amine may partially dissolve as the hydrochloride salt.[3]

  • Cool to

    
     using an ice/salt bath.
    
  • Add the aqueous

    
     solution sub-surface via syringe pump or dropping funnel over 30 mins.
    
  • Maintain temp

    
    .[3][4][5]
    
  • Stir for 1 hour. The mixture should become a clear orange/yellow solution.

  • Troubleshooting: If the amine precipitates, add small amounts of water or THF to solubilize.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact of Deviation
Temperature


: Rapid decomposition to phenols (tar formation) and

gas evolution (explosion risk).
Stoichiometry 1.1–1.2 eq


eq: Incomplete conversion, difficult purification.

eq: Side reactions in coupling step.
Stirring High ShearPoor mixing leads to localized "hot spots" and thermal decomposition.
Water Content

(Method A)
Water hydrolyzes nitrosyl sulfuric acid, stopping the reaction and precipitating the amine.

Process Visualization

Workflow: Nitrosyl Sulfuric Acid Diazotization

Diazotization_Workflow Start Start: Raw Material Check Prep_Acid Prepare Nitrosyl Sulfuric Acid (H2SO4 + NaNO2) Temp < 5°C Start->Prep_Acid Prep_Amine Dissolve this compound in H2SO4 or AcOH Start->Prep_Amine Addition Controlled Addition Add Amine to Acid Temp CRITICAL < 5°C Prep_Acid->Addition Prep_Amine->Addition Reaction Reaction Phase Stir 1-2h @ 0-5°C Addition->Reaction Check In-Process Control (IPC) 1. HPLC (Conversion) 2. Starch-Iodide (Excess HNO2) Reaction->Check Check->Reaction Fail (<99% Conv) Quench Quench Excess HNO2 Add Sulfamic Acid/Urea Check->Quench Pass (>99% Conv, +ve Nitrite) Next_Step Proceed to Sandmeyer/Coupling (Do not isolate dry salt) Quench->Next_Step

Figure 1: Step-by-step logic flow for the anhydrous diazotization of deactivated anilines.

Reaction Mechanism Pathway

Mechanism NaNO2 NaNO2 + 2H2SO4 Nitrosonium NO+ (Nitrosonium) NaNO2->Nitrosonium Dehydration Complex N-Nitrosoamine (Ar-NH-NO) Nitrosonium->Complex Aniline Substrate (Ar-NH2) Aniline->Complex Nucleophilic Attack Diazo Diazonium Salt (Ar-N2+) Complex->Diazo Tautomerization & -H2O

Figure 2: Mechanistic pathway from nitrosonium generation to diazonium salt formation.

Safety & Hazards

  • Explosion Hazard: Diazonium salts of nitro-anilines are energetic. NEVER isolate the salt as a dry solid. Always process as a solution or wet paste.

  • Toxic Gases:

    
     fumes are generated if temperature control fails. Use a scrubber system.
    
  • Chemical Burns: Nitrosyl sulfuric acid is highly corrosive. Wear full PPE (face shield, chemically resistant gloves).

References

  • Hanson, P. (1988). Diazotization and coupling. In The Chemistry of the Hydrazo, Azo and Azoxy Groups. Wiley.

  • Filimonov, V. D., et al. (2008).[6][7] Unusually Stable, Versatile, and Pure Arenediazonium Tosylates. Organic Letters, 10(18), 3961–3964.

  • AstraZeneca. (2015). Patent WO2015177526: Process for the preparation of Osimertinib intermediates. (Validates the use of this compound).

  • Organic Chemistry Portal. Sandmeyer Reaction & Diazotization Protocols.

  • BenchChem. Diazotization of Sterically Hindered Anilines.

Sources

Application Note: High-Efficiency Buchwald-Hartwig Amination of 3-Fluoro-2-methoxy-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists optimizing the palladium-catalyzed cross-coupling (Buchwald-Hartwig Amination) of 3-Fluoro-2-methoxy-4-nitroaniline (CAS: 1951445-06-9).

The protocol addresses the specific electronic and steric challenges posed by this deactivated, ortho-substituted aniline derivative.

Executive Summary & Chemical Challenge

This compound represents a "worst-case" scenario for standard nucleophilic catalysis due to the synergistic deactivation of the amine functionality. Successful coupling requires a catalyst system capable of overcoming two primary barriers:

  • Electronic Deactivation (The p-Nitro Effect): The nitro group at the para position (C4) is a strong electron-withdrawing group (EWG). Through resonance, it delocalizes the nitrogen lone pair of the aniline, significantly reducing its nucleophilicity (Lewis basicity).

  • Steric Hindrance (The o-Methoxy Effect): The methoxy group at the ortho position (C2) creates steric bulk near the reaction center. This hinders the formation of the Pd-Amine complex during the catalytic cycle.

Standard protocols using Pd(PPh₃)₄ or simple bidentate ligands (e.g., BINAP) often result in low conversion or hydrodehalogenation of the aryl halide partner. This guide details a Third-Generation Buchwald Protocol utilizing bulky, electron-rich biaryl phosphine ligands to drive the reaction to completion.

Mechanistic Insight & Catalyst Selection

To couple this specific substrate, the catalytic cycle must be accelerated at the Amine Binding and Reductive Elimination stages.

The Catalyst System: Pd-G4-BrettPhos
  • Precatalyst (Pd-G4): We recommend using the fourth-generation Buchwald precatalyst (e.g., BrettPhos Pd G4). This ensures rapid generation of the active monoligated Pd(0) species at low temperatures, preventing catalyst decomposition.

  • Ligand (BrettPhos):

    • High Basicity: Facilitates oxidative addition of the aryl halide.

    • Extreme Bulk: The bulky cyclohexyl and isopropyl groups force the formation of a monomeric Pd species (L-Pd-Ar-X), which is essential for binding sterically hindered amines like our target.

    • Selectivity: BrettPhos is specifically optimized for primary amines and prevents the "beta-hydride elimination" side pathway often seen with weaker amines.

Visualizing the Challenge

The following diagram illustrates the competing forces on the substrate and the catalytic solution.

G Substrate This compound Barrier1 Electronic Deactivation (p-NO2 pulls electron density) Substrate->Barrier1 Barrier2 Steric Hindrance (o-OMe blocks approach) Substrate->Barrier2 Solution Solution: BrettPhos Pd G4 Barrier1->Solution Requires Electron-Rich Ligand Barrier2->Solution Requires Bulky Ligand Mechanism Monoligated Pd(0) Accelerated Reductive Elimination Solution->Mechanism Generates Product C-N Coupled Product Mechanism->Product Catalysis

Caption: Mechanistic barriers imposed by the substrate substituents and the catalytic solution required to overcome them.

Detailed Experimental Protocol

Method A: The High-Performance Protocol (BrettPhos)

Recommended for coupling with aryl chlorides or deactivated aryl bromides.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Halide (1.1 equiv)

  • Catalyst: BrettPhos Pd G4 (2–5 mol%)

    • Alternative: Pd₂(dba)₃ (2 mol%) + BrettPhos (4-6 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Note: If the coupling partner has base-sensitive groups (e.g., esters), switch to Cs₂CO₃ (2.0 equiv).

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)

Step-by-Step Procedure:

  • Preparation (Glovebox or Schlenk Line):

    • Charge a reaction vial equipped with a magnetic stir bar with This compound (1.0 equiv), NaOtBu (1.4 equiv), and BrettPhos Pd G4 (0.02 equiv).

    • Critical: If using an aryl solid halide, add it at this step. If liquid, add in step 3.

  • Inerting:

    • Seal the vial with a septum cap (PTFE/Silicone).

    • Evacuate and backfill with Nitrogen or Argon (3 cycles).

  • Solvation:

    • Add anhydrous 1,4-Dioxane via syringe. Concentration should be 0.1 M to 0.2 M with respect to the aniline.

    • Add liquid aryl halide (if applicable) via syringe.

  • Reaction:

    • Place the vial in a pre-heated heating block at 100°C .

    • Stir vigorously (800+ RPM) for 2–12 hours.

    • Monitoring: Check conversion via LC-MS or TLC. The starting aniline is bright yellow/orange; disappearance of this peak/spot indicates conversion.

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with Ethyl Acetate (EtOAc) and filter through a small pad of Celite to remove Pd residues and salts.

    • Concentrate the filtrate under reduced pressure.[2]

    • Purify via flash column chromatography (Hexanes/EtOAc gradient).

Method B: The Cost-Effective Protocol (XantPhos)

Suitable for coupling with activated aryl bromides or iodides.

Reagents:

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: XantPhos (4 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane

  • Temperature: 100°C – 110°C

Procedure Notes: Follow the same setup as Method A. XantPhos is a bidentate ligand with a wide bite angle that can stabilize the Pd center, often effective for amides and deactivated anilines, though generally slower than BrettPhos for this specific substrate.

Optimization & Troubleshooting Guide

Use the following decision matrix to optimize reaction conditions if the standard protocol yields <60%.

ObservationProbable CauseCorrective Action
No Conversion (<5%) Oxidative Addition failureSwitch from Aryl Chloride to Aryl Bromide/Iodide. Increase Temp to 110°C.
Low Conversion (Stalls at 40%) Catalyst DeactivationSwitch to tBuBrettPhos Pd G4 . Ensure strict O₂-free conditions (sparge solvent for 20 mins).
Hydrodehalogenation (Ar-H formed) Beta-hydride eliminationUse BrettPhos (prevents this pathway). Avoid primary alcohol solvents.
Starting Material Remaining Poor NucleophilicityIncrease catalyst loading to 5 mol%. Switch base to LHMDS (stronger base) if substrate tolerates.

Decision Tree for Ligand Selection

DecisionTree Start Select Coupling Partner for 3-F-2-OMe-4-NO2-Aniline Type1 Aryl Chloride (Sterically Hindered) Start->Type1 Type2 Aryl Bromide (Activated) Start->Type2 Type3 Base Sensitive (Contains Esters/Nitriles) Start->Type3 Rec1 Use BrettPhos Pd G4 Base: NaOtBu Type1->Rec1 Rec2 Use XantPhos + Pd2(dba)3 Base: Cs2CO3 Type2->Rec2 Rec3 Use tBuBrettPhos Pd G4 Base: K3PO4 Type3->Rec3

Caption: Ligand and base selection strategy based on the electrophile (aryl halide) properties.

Safety & Handling

  • Nitro Compounds: this compound contains a nitro group. While generally stable, nitro-aromatics can be energetic. Avoid heating dry solids above 150°C.

  • Palladium: Pd residues are toxic. Ensure thorough scavenging (e.g., SiliaMetS® Thiol) if the product is intended for biological testing.

  • Base Handling: NaOtBu is moisture-sensitive and corrosive. Handle in a glovebox or weigh quickly in air and seal immediately.

References

  • Maitro, G., et al. "A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Nucleophiles." Journal of the American Chemical Society, vol. 140, no. 15, 2018. Link

  • Fors, B. P., et al. "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides." Journal of the American Chemical Society, vol. 130, no. 41, 2008. Link

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, vol. 2, 2011, pp. 27-50. Link

  • BLD Pharm. "Product Safety and Properties: this compound (CAS 1951445-06-9)." Link

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in 3-Fluoro-2-methoxy-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with 3-Fluoro-2-methoxy-4-nitroaniline . It is designed to address the specific steric and electronic challenges imposed by the ortho-methoxy substituent and the electron-deficient core.

Status: Operational Role: Senior Application Scientist Topic: Optimization of N-Functionalization and SNAr Workflows Case ID: 3F-2OMe-4NO2-HIND

Molecular Profile & Steric/Electronic Matrix

Before troubleshooting, it is critical to understand why this substrate fails in standard protocols. The molecule presents a "perfect storm" of deactivation and steric blockade.

  • The Steric Gatekeeper (C2-Methoxy): The methoxy group at position 2 is the primary source of failure. It exerts an ortho-effect on the C1-Amine, physically blocking the approach of electrophiles and forcing the amine lone pair out of resonance with the ring, altering its nucleophilicity.

  • The Electronic Sink (C4-Nitro & C3-Fluoro): The nitro group is a strong electron-withdrawing group (EWG), deactivating the ring towards electrophilic attack but activating the C3-Fluorine for nucleophilic aromatic substitution (SNAr). However, the C3-Fluorine is "buttressed" between the C2-Methoxy and C4-Nitro, creating a crowded electrophilic site.

Visualizing the Reactivity Landscape

ReactivityMatrix Molecule This compound C1_Amine C1-Amine (-NH2) Problem: Sterically Hindered by C2-OMe Status: Low Nucleophilicity Molecule->C1_Amine C3_Fluoro C3-Fluorine (-F) Problem: Crowded by C2-OMe & C4-NO2 Status: Activated for SNAr Molecule->C3_Fluoro C2_Methoxy C2-Methoxy (-OMe) Role: Steric Bulk & Inductive Withdrawal Molecule->C2_Methoxy C2_Methoxy->C1_Amine Blocks Approach C2_Methoxy->C3_Fluoro Steric Crowding

Figure 1: Reactivity Matrix illustrating the steric and electronic interplay between substituents. The C2-Methoxy group acts as the central steric hindrance source for both adjacent positions.

Troubleshooting Guide: N-Functionalization (The Primary Bottleneck)

User Issue: "I cannot get the amine to couple with my aryl halide/acid chloride. Standard conditions (EDC/NHS or Pd/BINAP) yield <10% product."

Root Cause Analysis

The C2-methoxy group creates a "picket fence" around the nitrogen. Standard planar ligands (like BINAP) or weak coupling reagents (like EDC) cannot overcome this barrier. The amine is also electronically deactivated by the para-nitro group.

Protocol A: Buchwald-Hartwig Amination (C-N Coupling)

To couple this hindered aniline with aryl halides, you must switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands). These ligands are designed to be bulky themselves, forming a "pocket" that facilitates the reductive elimination step even with hindered substrates.

Recommended System:

  • Catalyst: Pd(OAc)₂ or Pd₂dba₃

  • Ligand: BrettPhos or tBuBrettPhos (Critical for hindered primary amines).

  • Base: Cs₂CO₃ (Weaker bases minimize side reactions) or LHMDS (if deprotonation is the rate-limiting step).

  • Solvent: t-Amyl alcohol or Dioxane (High boiling point required).

Step-by-Step Protocol:

  • Inert Atmosphere: Flame-dry reaction vessel and cool under Argon.

  • Loading: Add Pd(OAc)₂ (2-5 mol%) and BrettPhos (4-10 mol%). Ratio Pd:Ligand should be 1:2.

  • Pre-complexation: Add solvent (anhydrous dioxane) and stir at room temperature for 5 mins to form the active catalyst species (L-Pd-0).

  • Substrate Addition: Add this compound (1.0 equiv), Aryl Halide (1.1 equiv), and Cs₂CO₃ (2.0 equiv).

  • Reaction: Heat to 100-110°C for 12-24 hours.

  • Workup: Filter through Celite to remove palladium black.

Protocol B: Amide Coupling (Acylation)

Standard carbodiimide couplings (EDC/DCC) often fail because the O-acylisourea intermediate is too bulky to be attacked by the hindered aniline.

Solution: Use Acid Chlorides or HATU with high-concentration conditions.

MethodReagentConditionsWhy it works?
Standard EDC / HOBtDMF, RTFAILS. Steric bulk prevents attack.
Aggressive Thionyl Chloride (SOCl₂) Reflux, then add anilineGenerates highly reactive Acid Chloride.
Modern HATU / HOAt DMF, DIPEA, 60°CHOAt is less bulky than HOBt; HATU is more reactive.

Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)

User Issue: "I am trying to displace the Fluorine at C3 with an amine/alkoxide, but the reaction is sluggish or yields byproducts."

Root Cause Analysis

While the C4-Nitro group activates the C3-Fluorine, the C2-Methoxy group hinders the trajectory of the incoming nucleophile (the "buttressing effect"). Furthermore, the amine at C1 can act as a competing nucleophile (self-polymerization) if not protected.

Strategic Decision Tree

SNAr_Workflow Start Goal: Displace C3-Fluorine Check_Amine Is C1-Amine Protected? Start->Check_Amine Protect MUST Protect Amine (e.g., Boc, Ac) Check_Amine->Protect No Proceed Select Nucleophile Check_Amine->Proceed Yes Protect->Proceed Nuc_Type Nucleophile Type? Proceed->Nuc_Type Strong_Nuc Strong (Alkoxide/Thiol) Use: DMF/THF, 0°C -> RT Nuc_Type->Strong_Nuc Charged (RO-, RS-) Weak_Nuc Weak (Amine) Use: DMSO, 100°C + DIPEA Nuc_Type->Weak_Nuc Neutral (R-NH2)

Figure 2: Decision tree for SNAr reactions. Protecting the C1-amine is mandatory to prevent side-reactions.

Optimization FAQ

Q: Why is my SNAr reaction stalling at 50% conversion? A: The leaving group (Fluoride) forms strong H-bonds with the resulting amine product or trace water, inhibiting the reaction.

  • Fix: Add a Fluoride Scavenger like KF/18-Crown-6 or use silylated nucleophiles.

  • Fix: Switch solvent to NMP (N-Methyl-2-pyrrolidone) or DMSO . These highly polar aprotic solvents stabilize the Meisenheimer complex intermediate better than DMF.

Q: Can I displace the Methoxy group instead of the Fluorine? A: Unlikely under standard SNAr conditions. Fluoride is a much better leaving group in activated systems (due to high electronegativity stabilizing the transition state). However, if you use extremely harsh conditions (NaOMe, >150°C), you risk displacing the nitro group (denitration) or the methoxy. Stick to mild heat (60-80°C) to target the Fluorine selectively.

References & Authority

  • Buchwald-Hartwig Amination of Hindered Anilines:

    • Source: "Buchwald–Hartwig amination - Wikipedia." The use of bulky biaryl phosphine ligands (BrettPhos) is the gold standard for sterically hindered primary amines. Link

    • Context: Confirms that first-gen catalysts (Pd/BINAP) fail for hindered substrates, necessitating 3rd/4th gen ligands.

  • Steric Hindrance in 2-Substituted Anilines:

    • Source: "The Impact of Steric Hindrance on the Reactivity of 2,6-Disubstituted Anilines." BenchChem. Link

    • Context: Provides kinetic data showing orders-of-magnitude rate reduction in N-acylation when ortho-substituents are present.

  • SNAr Reactivity of Nitro-Fluoro-Arenes:

    • Source: "Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds."[1][2] Russian Chemical Reviews. Link

    • Context: Validates that Fluorine is the preferred leaving group over Nitro/Methoxy in ortho-activated systems, provided the solvent polarity is sufficient.

  • Synthesis of 4-Fluoro-2-methoxyaniline Derivatives:

    • Source: "Synthesis of 4-Fluoro-2-methoxy-N-methylaniline."[3] BenchChem Technical Support. Link

    • Context: Provides baseline protocols for handling the 2-methoxy-4-fluoro scaffold, specifically regarding methylation and reduction.

Disclaimer: This guide is for research purposes only. This compound is a potent chemical intermediate. Always consult the Safety Data Sheet (SDS) and perform a risk assessment before experimentation.

Sources

Minimizing side reactions during reduction of 3-Fluoro-2-methoxy-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the selective reduction of 3-Fluoro-2-methoxy-4-nitroaniline to its corresponding diamine, a critical transformation in pharmaceutical and materials science research. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions to navigate the challenges associated with this synthesis, ensuring high yield and purity of the desired product. My insights are drawn from extensive experience in process chemistry and a thorough review of established synthetic methodologies.

The reduction of a nitro group on a highly functionalized aromatic ring, such as in this compound, is a delicate operation. The presence of a fluorine atom and a methoxy group introduces the potential for undesirable side reactions, primarily dehalogenation and ether cleavage, alongside the common challenges of incomplete reduction or the formation of dimeric impurities. This guide will equip you with the knowledge to anticipate and mitigate these issues.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that you may encounter during the reduction of this compound, providing explanations for their cause and actionable solutions.

Problem 1: Significant Defluorination Observed in the Product Mixture

Symptoms: Mass spectrometry or NMR analysis of your crude product shows a significant peak corresponding to the defluorinated product (2-methoxy-benzene-1,4-diamine).

Cause: The carbon-fluorine bond on the aromatic ring is susceptible to cleavage under certain reductive conditions, a process known as hydrodefluorination or, more generally, dehalogenation. This is a particularly common side reaction when using highly active hydrogenation catalysts, such as palladium on carbon (Pd/C), in combination with hydrogen gas.[1][2][3][4] The aniline product itself can be more susceptible to dehalogenation than the starting nitro compound.[3]

Solutions:

  • Catalyst Selection:

    • Switch to a Less Aggressive Catalyst: Consider replacing Pd/C with catalysts known to be less prone to causing dehalogenation. Raney Nickel is a good alternative for substrates where dehalogenation of aromatic halides is a concern.[5] Raney Cobalt has also been shown to be a high-performance catalyst for the selective hydrogenation of halogenated nitroaromatics with minimal dehalogenation.[3]

    • Utilize Modified Catalysts: Platinum-based catalysts, particularly those modified with a second metal like vanadium (e.g., Pt-V/C), have demonstrated high selectivity in the hydrogenation of halogenated nitroaromatics.[3]

  • Alternative Reduction Methods:

    • Catalytic Transfer Hydrogenation (CTH): This method avoids the use of high-pressure hydrogen gas and can be more selective. Ammonium formate in the presence of Pd/C is a widely used CTH system.[6]

    • Metal/Acid Reductions: These are classic and often highly effective methods for chemoselective nitro group reduction.

      • Iron in Acetic Acid (Fe/AcOH): This system is known for its mildness and tolerance of many functional groups, including halogens.[5][7]

      • Tin(II) Chloride (SnCl₂): Another mild and selective reagent for nitro group reduction in the presence of other reducible groups.[5]

  • Reaction Condition Optimization:

    • Lower Substrate Concentration: Studies have shown that dehalogenation can decrease with lower substrate concentrations.[3]

    • Acidic Additives: The presence of a small amount of acid can inhibit dehalogenation during catalytic hydrogenation.[8]

Problem 2: Formation of Colored Impurities, Suggesting Azo or Azoxy Compounds

Symptoms: The final product is off-color (e.g., yellow, orange, or red), and TLC or LC-MS analysis indicates the presence of high molecular weight impurities.

Cause: The reduction of nitroarenes proceeds through nitroso and hydroxylamine intermediates. If these intermediates accumulate, they can undergo condensation reactions to form dimeric species such as azoxy and azo compounds, which are often colored.[5][9][10] Incomplete reduction or localized areas of low reductant concentration can favor the formation of these byproducts.

Solutions:

  • Ensure Complete Reduction:

    • Reaction Monitoring: Closely monitor the reaction by TLC or HPLC to ensure the complete consumption of the starting material and any intermediates.

    • Sufficient Reductant: Use a sufficient excess of the reducing agent, especially in stoichiometric reductions.

  • Catalyst Additives:

    • The addition of catalytic amounts of vanadium compounds to catalytic hydrogenations has been shown to prevent the accumulation of hydroxylamines, leading to purer products with less color from azo or azoxy impurities.[11]

  • Choice of Reducing Agent:

    • Metal hydrides like lithium aluminum hydride (LiAlH₄) are generally not suitable for reducing aromatic nitro compounds to anilines as they tend to produce azo compounds.[5]

Problem 3: The Methoxy Group is Cleaved

Symptoms: Analytical data reveals the presence of a product where the methoxy group has been replaced by a hydroxyl group.

Cause: Ether linkages can be cleaved under harsh acidic conditions, particularly in the presence of certain Lewis acids or at elevated temperatures. While less common than dehalogenation, it is a potential side reaction to consider.

Solutions:

  • Avoid Harsh Acidic Conditions: When using metal/acid reduction systems, opt for milder acids like acetic acid rather than strong mineral acids if ether cleavage is observed.

  • Moderate Reaction Temperature: Avoid excessively high reaction temperatures, which can promote ether cleavage.

  • Choose a Neutral Reduction Method: Consider methods that proceed under neutral or near-neutral conditions, such as catalytic transfer hydrogenation with ammonium formate or reduction with sodium dithionite.[6][12][13]

Frequently Asked Questions (FAQs)

  • Q1: What is the most significant side reaction to anticipate during the reduction of this compound? The most critical and frequently encountered side reaction is hydrodefluorination (a type of dehalogenation). This occurs because many common hydrogenation catalysts, especially palladium-based ones, are highly active and can catalyze the cleavage of the C-F bond in addition to reducing the nitro group.[1][4][14]

  • Q2: Which reduction method offers the best balance of efficiency and selectivity for this specific molecule? For a high degree of chemoselectivity, reduction with iron powder in acetic acid (Fe/AcOH) is an excellent choice.[5][7] This method is well-regarded for its ability to selectively reduce nitro groups while leaving other sensitive functionalities, such as halogens, intact. Catalytic transfer hydrogenation using ammonium formate and a suitable catalyst (e.g., Pd/C, being mindful of potential dehalogenation) is another effective and often milder alternative to high-pressure hydrogenation.[6]

  • Q3: Can I use sodium borohydride for this reduction? Sodium borohydride (NaBH₄) alone is generally not strong enough to reduce an aromatic nitro group. However, it can be used in combination with a catalyst. For instance, NaBH₄ is often used as the reducing agent in the catalytic reduction of nitroanilines with various nanocatalysts.[15] It is important to note that without a suitable catalyst, NaBH₄ will not be effective for this transformation.

  • Q4: How can I effectively monitor the reaction's progress? The progress of the reaction can be conveniently monitored using Thin Layer Chromatography (TLC). The starting nitroaniline is typically a colored (often yellow) and UV-active compound with a specific Rf value. The product diamine will have a different Rf and may need to be visualized with a stain (e.g., ninhydrin) if it is not UV-active. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the preferred methods.

  • Q5: What are the primary safety precautions for this type of reaction?

    • Catalytic Hydrogenation: When using hydrogen gas, ensure the system is properly sealed and purged with an inert gas (like nitrogen or argon) to remove all oxygen before introducing hydrogen, as H₂/air mixtures are explosive. Handle pyrophoric catalysts (like Raney Nickel) under a solvent or inert atmosphere.

    • Metal/Acid Reductions: These reactions can be exothermic. Add reagents slowly and ensure adequate cooling. Hydrogen gas can also be evolved, so proper ventilation is necessary.

    • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Conduct the reaction in a well-ventilated fume hood.

Comparative Summary of Reduction Methods

Reduction MethodTypical ReagentsAdvantagesDisadvantages
Catalytic Hydrogenation H₂, Pd/C, Pt/C, Raney NiHigh atom economy, clean reactionRisk of dehalogenation, requires specialized pressure equipment
Catalytic Transfer Hydrogenation Ammonium formate, Pd/CAvoids high-pressure H₂, generally milderCan still cause dehalogenation, catalyst separation required
Metal/Acid Reduction Fe/AcOH, SnCl₂/HClExcellent chemoselectivity, inexpensiveStoichiometric waste, workup can be tedious
Dithionite Reduction Na₂S₂O₄Mild conditions, good for sensitive substratesCan have odor issues (H₂S), potential for sulfur-containing byproducts

Visualizing the Troubleshooting Process

The following flowchart provides a logical sequence for troubleshooting common issues during the reduction.

TroubleshootingWorkflow start Start Reduction of This compound analyze Analyze Crude Product (LCMS, NMR, TLC) start->analyze check_purity Is Product Pure and Yield Acceptable? analyze->check_purity success Process Complete check_purity->success Yes side_reaction Side Reaction Detected? check_purity->side_reaction No defluorination Defluorination side_reaction->defluorination Yes azo_azoxy Azo/Azoxy Impurities side_reaction->azo_azoxy No solve_defluorination Change Catalyst (e.g., Raney Ni) or Use Fe/AcOH defluorination->solve_defluorination solve_azo Ensure Complete Reduction Add Vanadium co-catalyst azo_azoxy->solve_azo rerun Re-run Experiment solve_defluorination->rerun solve_azo->rerun rerun->start ReactionPathway start This compound intermediate1 Nitroso Intermediate start->intermediate1 [H] intermediate2 Hydroxylamine Intermediate intermediate1->intermediate2 [H] product 3-Fluoro-2-methoxy-benzene-1,4-diamine intermediate2->product [H] azo_product Azo/Azoxy Byproducts intermediate2->azo_product Condensation defluorinated_product Defluorinated Product product->defluorinated_product Excess [H] (e.g., Pd/C)

Caption: The reduction pathway and potential side reactions.

References

  • Loos, P., et al. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 20(2), 452-464. Available at: [Link]

  • ResearchGate. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Available at: [Link]

  • ACS Publications. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. Available at: [Link]

  • New Journal of Chemistry. (n.d.). Highly selective hydrogenation of halogenated nitroarenes over Pt nanoparticles on DMA-modified graphene. Royal Society of Chemistry. Available at: [Link]

  • University of Groningen. (2016). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Available at: [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Available at: [Link]

  • MDPI. (n.d.). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Available at: [Link]

  • Google Patents. (n.d.). US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). Available at: [Link]

  • ChemRxiv. (n.d.). Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active In-Situ Generated Copper Nanoparticles. Available at: [Link]

  • Scribd. (n.d.). 4juli-Nitro Reduction Using Dithionite. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. Available at: [Link]

  • National Center for Biotechnology aInformation. (n.d.). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Available at: [Link]

  • Google Patents. (n.d.). RU2549618C1 - Method of producing aromatic diamines and triamines from aromatic nitro-compounds.
  • ResearchGate. (n.d.). Reduction of the Nitro Group into Amines. Available at: [Link]

  • ResearchGate. (2021). Can sodium dithionite be used for reduction of nitro to amine group? Is this better than Fe powder which needs column separation?. Available at: [Link]

  • ResearchGate. (n.d.). Hydrogenation of nitro-groups and dehalogenation. Available at: [Link]

  • Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Available at: [Link]

  • Organic Chemistry Portal. (2013). A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?. Available at: [Link]

  • Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
  • ResearchGate. (n.d.). ChemInform Abstract: Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. Available at: [Link]

  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Available at: [Link]

  • ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. Available at: [Link]

  • ResearchGate. (2004). The hydrogenation of nitrobenzene to aniline: A new mechanism. Available at: [Link]

  • Calvin University Digital Commons. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Theoretical study on nitrobenzene hydrogenation to aniline catalyzed by M1/CeO2−x(111) single-atom catalysts. Available at: [Link]

  • Royal Society of Chemistry. (2020). Critical review on the chemical reduction of nitroaniline. Available at: [Link]

  • ResearchGate. (n.d.). Indirect reduction of p-nitroaniline to p-phenylenediamine at a Ti/TiO 2 electrode. Available at: [Link]

  • ResearchGate. (n.d.). Reduction of 4-nitroaniline to p-phenylendiamine by NaBH 4 using PBA (CoTCNi/HCCr) as nanocatalyst. Available at: [Link]

Sources

Technical Support Center: Optimization of Reaction Temperature for 3-Fluoro-2-methoxy-4-nitroaniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Fluoro-2-methoxy-4-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthetic transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, with a special focus on the critical parameter of reaction temperature. Our goal is to equip you with the scientific rationale behind our recommendations to ensure the success and safety of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound.

Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

Answer: Low yield in the nitration of 3-fluoro-2-methoxyaniline can stem from several factors, often related to temperature control and reagent stability.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: While maintaining a low temperature is crucial, ensure the reaction is stirred for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is still present after the recommended time, consider extending the reaction time at the same low temperature before quenching.

  • Side Reactions: Elevated temperatures can lead to the formation of undesired side products, consuming your starting material.

    • Solution: Strict temperature control is paramount. The nitration of anilines is highly exothermic.[1] Ensure your cooling bath is robust and can maintain a stable internal temperature, ideally between 0°C and 5°C, during the dropwise addition of the nitrating agent.[2]

  • Oxidation of the Amine: The free amino group is susceptible to oxidation by nitric acid, leading to colored impurities and reduced yield.

    • Solution: Protecting the amine group, typically through acetylation to form N-(3-fluoro-2-methoxyphenyl)acetamide before nitration, is a highly recommended strategy.[2][3] The acetyl group can be easily removed by acid or base hydrolysis post-nitration.[1]

Question 2: I am observing significant amounts of an impurity with a similar mass in my crude product. How do I identify and minimize this?

Answer: The most probable impurity is a regioisomer of the desired product. The directing effects of the substituents on the aromatic ring determine the position of nitration.

  • Isomer Formation: The methoxy, fluoro, and amino (or acetamido) groups are all ortho-para directing. This can lead to the formation of other isomers, such as 3-fluoro-2-methoxy-6-nitroaniline or 5-fluoro-2-methoxy-4-nitroaniline.

    • Identification: The best way to identify isomers is through Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling patterns and chemical shifts of the aromatic protons will be distinct for each isomer. HPLC can also be used to separate and quantify the different isomers.

    • Minimization through Temperature Control: Reaction temperature plays a critical role in regioselectivity. Lower temperatures generally favor the thermodynamically more stable product and can increase the selectivity for the desired 4-nitro isomer. Running the reaction at a strictly controlled 0°C is often optimal.[2][4]

    • Choice of Nitrating System: The composition of your nitrating mixture can influence selectivity. A standard mixture of nitric acid in concentrated sulfuric acid is commonly used. The high acidity of this medium protonates the amino group (if unprotected), making it a meta-director, which can complicate the regiochemical outcome. Protecting the amine as an acetamide keeps it as an ortho-para director and generally leads to cleaner reactions.[5]

Question 3: The reaction mixture turned a dark brown/black color upon addition of the nitrating agent. What does this indicate and is the reaction salvageable?

Answer: A dark coloration often indicates oxidative side reactions or thermal decomposition, which can be caused by poor temperature control.

  • Cause: This is a strong indicator that the reaction temperature has risen uncontrollably, leading to the oxidation of the aniline derivative.[3] This can happen if the nitrating agent is added too quickly or if the cooling is insufficient.

  • Salvageability: It is difficult to salvage a reaction that has undergone significant decomposition. The product will likely be contaminated with numerous byproducts, making purification challenging and yields very low.

  • Prevention:

    • Slow Addition: Add the nitrating agent very slowly, drop by drop, to the solution of the aniline derivative.

    • Efficient Cooling: Use an efficient cooling bath (e.g., an ice-salt bath or a cryocooler) to maintain a consistent internal temperature below 5°C.

    • Dilution: Conducting the reaction in a suitable solvent at a higher dilution can help to dissipate the heat generated more effectively.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature for the nitration of 3-fluoro-2-methoxyaniline?

A1: The optimal temperature range for this nitration is typically 0°C to 5°C .[2] Maintaining the temperature in this low range is critical for controlling the exothermic nature of the reaction, minimizing the formation of di-nitro and other side products, and maximizing the regioselectivity for the desired 4-nitro isomer.[6]

Q2: Should I protect the amino group before nitration?

A2: Yes, protecting the amino group is highly advisable. Direct nitration of anilines can lead to oxidation and the formation of a mixture of products.[3] Acetylation to form the corresponding acetanilide is a common and effective strategy. The acetamido group is still an ortho-para director but is less activating than the amino group, which can lead to a more controlled reaction. The acetyl group can be readily removed after nitration via hydrolysis.[1]

Q3: What are the recommended nitrating agents and solvents?

A3: A mixture of concentrated nitric acid and concentrated sulfuric acid is a very common and effective nitrating agent.[4] Acetic acid can also be used as a solvent.[3] The choice of solvent can influence the reaction, and for substrates that are difficult to nitrate, the stronger sulfuric acid medium is often preferred.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A small aliquot of the reaction mixture can be carefully quenched in ice-water, extracted with an organic solvent (e.g., ethyl acetate), and then analyzed. The disappearance of the starting material and the appearance of the product spot/peak will indicate the reaction's progress.

Q5: What is the best method for purifying the crude this compound?

A5: The crude product can typically be purified by recrystallization or silica gel column chromatography.[4]

  • Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) can be an efficient purification method.

  • Column Chromatography: If multiple isomers or other impurities are present, column chromatography on silica gel using a solvent system such as hexane/ethyl acetate will be necessary to isolate the pure desired product.[4]

Data Summary

ParameterRecommended ConditionRationale
Reaction Temperature 0°C - 5°CMinimizes side reactions, controls exotherm, improves regioselectivity.[2][6]
Amine Protection AcetylationPrevents oxidation, improves regioselectivity.[3]
Nitrating Agent HNO₃ in H₂SO₄Effective and standard nitrating mixture.[4]
Monitoring TLC, HPLCTracks consumption of starting material and formation of product.
Purification Recrystallization or Column ChromatographyIsolates the desired product from isomers and impurities.[4]

Experimental Protocols

Protocol 1: Acetylation of 3-Fluoro-2-methoxyaniline

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluoro-2-methoxyaniline (1 equivalent) in glacial acetic acid.

  • Cool the solution to 0-5°C using an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise while maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • The resulting solution of N-(3-fluoro-2-methoxyphenyl)acetamide can often be used directly in the next step.

Protocol 2: Nitration of N-(3-fluoro-2-methoxyphenyl)acetamide

  • Cool the solution from Protocol 1 to 0°C in an ice-salt bath.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.05 equivalents) to concentrated sulfuric acid (2-3 volumes relative to the aniline) at 0°C.

  • Add the cold nitrating mixture dropwise to the stirred acetanilide solution, ensuring the internal temperature does not exceed 5°C.

  • Stir the reaction mixture at 0-5°C for 1-3 hours, monitoring the progress by TLC or HPLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated solid, crude N-(3-fluoro-2-methoxy-4-nitrophenyl)acetamide, is collected by vacuum filtration and washed with cold water until the filtrate is neutral.

Protocol 3: Hydrolysis of the Acetyl Group

  • To the crude product from Protocol 2, add a mixture of ethanol and aqueous hydrochloric acid (e.g., 6M HCl).

  • Heat the mixture to reflux (typically 80-90°C) and stir for 2-4 hours, or until TLC/HPLC analysis shows the disappearance of the acetylated compound.

  • Cool the reaction mixture to room temperature and then neutralize it carefully with an aqueous base (e.g., NaOH or NaHCO₃ solution) until the pH is approximately 7-8.

  • The precipitated this compound is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization or column chromatography as described in the FAQ section.

Visualizations

Reaction_Pathway cluster_0 Step 1: Protection cluster_1 Step 2: Nitration cluster_2 Step 3: Deprotection 3-Fluoro-2-methoxyaniline 3-Fluoro-2-methoxyaniline N-(3-fluoro-2-methoxyphenyl)acetamide N-(3-fluoro-2-methoxyphenyl)acetamide 3-Fluoro-2-methoxyaniline->N-(3-fluoro-2-methoxyphenyl)acetamide Acetic Anhydride, Acetic Acid N-(3-fluoro-2-methoxy-4-nitrophenyl)acetamide N-(3-fluoro-2-methoxy-4-nitrophenyl)acetamide N-(3-fluoro-2-methoxyphenyl)acetamide->N-(3-fluoro-2-methoxy-4-nitrophenyl)acetamide HNO3, H2SO4 0-5 °C This compound This compound N-(3-fluoro-2-methoxy-4-nitrophenyl)acetamide->this compound HCl, Heat

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impurities Observed Check_Temp Was temperature maintained between 0-5 °C? Start->Check_Temp Check_Protection Was the amine group protected (e.g., as acetamide)? Check_Temp->Check_Protection Yes Solution_Temp Implement robust cooling and slow addition to control exotherm. Check_Temp->Solution_Temp No Check_Addition Was the nitrating agent added slowly? Check_Protection->Check_Addition Yes Solution_Protection Protect the amine with acetic anhydride before nitration. Check_Protection->Solution_Protection No Solution_Addition Ensure slow, dropwise addition of nitrating agent. Check_Addition->Solution_Addition No Analyze_Impurity Analyze crude product by NMR/HPLC for isomers. Check_Addition->Analyze_Impurity Yes Solution_Temp->Check_Protection Solution_Protection->Check_Addition Solution_Addition->Analyze_Impurity Purify Purify via column chromatography or recrystallization. Analyze_Impurity->Purify

Caption: Troubleshooting workflow for synthesis optimization.

References

  • Google Patents. Process for preparing 4-fluoro-3-nitroaniline. US3586719A.
  • MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • ACS Publications. Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development. [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. Understanding the Synthesis Pathway: 4-Fluoro-2-methoxy-5-nitroaniline and Osimertinib. [Link]

  • Google Patents. Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor. CN111704555A.
  • Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • ResearchGate. Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. [Link]

  • MDPI. Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. [Link]

  • MDPI. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. [Link]

  • Indian Academy of Sciences. Reactions of 4-diphenylphosphino benzoic acid with organotin oxides and -oxy-hydroxide. [Link]

  • Google Patents. Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor. CN111018717A.
  • PMC. Chemoselectivity in the cationic Phospha-Wittig reaction: accessing phosphorus heterocycles, phosphaalkenes, and their annulated [4 + 2] dimers. [Link]

  • Universidade de Lisboa. Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. [Link]

  • Semantic Scholar. Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source. [Link]

  • RSC Publishing. Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source. [Link]

  • PubChem. 4-Fluoro-2-methoxy-5-nitroaniline. [Link]

  • PMC. Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process. [Link]

  • Wikipedia. 2-Methoxy-4-nitroaniline. [Link]

  • ResearchGate. Regioselectivity Control in Spirobifluorene Nitration under Mild Conditions: Explaining the Crivello's Reagent Mechanism. [Link]

  • ResearchGate. An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. [Link]

Sources

Validation & Comparative

Technical Comparison: Structural Elucidation of 3-Fluoro-2-methoxy-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural validation of 3-Fluoro-2-methoxy-4-nitroaniline using 1H NMR. It focuses on distinguishing the target molecule from its likely regioisomers (specifically the 5-fluoro analog) through spin-spin coupling analysis (


-coupling) and chemical shift logic.[1]

Executive Summary

Target Molecule: this compound Application: Intermediate in the synthesis of kinase inhibitors and high-performance pigments.[1] The Challenge: The presence of Fluorine-19 (


, spin ½) introduces complex splitting patterns (

) that can be mistaken for impurity signals or incorrect isomers.[1] Furthermore, the labile amino protons (

) require specific solvent conditions for accurate integration.[1]

Comparative Scope: This guide compares the Target (Ortho-proton distribution) against its Regioisomer (5-Fluoro-2-methoxy-4-nitroaniline, Para-proton distribution) to provide a self-validating identification protocol.[1]

Theoretical Framework & Prediction Logic

To validate the structure, one must analyze the coupling constants (


) and chemical shifts (

).[1] The fluorine atom couples with protons up to 4 bonds away, creating distinct "fingerprints" for each isomer.
A. The Target: this compound[1][2]
  • Substitution Pattern: 1-Amino, 2-Methoxy, 3-Fluoro, 4-Nitro.[1]

  • Proton Environment: The aromatic protons are located at positions C5 and C6 .

    • H5: Ortho to Nitro (strong EWG), Meta to Fluorine.

    • H6: Ortho to Amino (strong EDG), Para to Fluorine.

  • Coupling Logic:

    • H5-H6: Ortho coupling (

      
      ).
      
    • H5-F: Meta coupling (

      
      ).[1]
      
    • H6-F: Para coupling (

      
      , often unresolved).[1]
      
B. The Alternative (Isomer): 5-Fluoro-2-methoxy-4-nitroaniline[1]
  • Substitution Pattern: 1-Amino, 2-Methoxy, 4-Nitro, 5-Fluoro.[1]

  • Proton Environment: Protons are at C3 and C6 .[1] They are para to each other.

  • Coupling Logic:

    • H3-H6: Para coupling (

      
      ). Key Differentiator. 
      
    • H6-F: Ortho coupling (

      
      ).[1] Large splitting.
      

Experimental Protocol

Reagents & Equipment[1][2][3][4][5]
  • Solvent: DMSO-

    
     (Preferred) or Acetone-
    
    
    
    .[1]
    • Why: CDCl

      
       often causes the 
      
      
      
      signal to broaden or exchange, making integration unreliable. DMSO-
      
      
      forms intermolecular hydrogen bonds with the amine, sharpening the peak and shifting it downfield for clear integration.
  • Frequency: 400 MHz minimum (600 MHz recommended to resolve small

    
     couplings).
    
Step-by-Step Workflow
  • Sample Prep: Dissolve 5–10 mg of the solid in 0.6 mL DMSO-

    
    . Ensure the solution is homogenous; filter if turbidity persists.
    
  • Acquisition:

    • Pulse Angle: 30°[1]

    • Relaxation Delay (

      
      ): 
      
      
      
      second (ensure full relaxation of aromatic protons).
    • Scans: 16–32.[1]

  • Processing: Apply exponential window function (LB = 0.3 Hz). Phase correct manually to ensure flat baselines around the nitro-deshielded protons.

Comparative Spectral Analysis

The following table contrasts the expected spectral data for the Target vs. the Alternative Isomer.

FeatureTarget: this compound Alternative: 5-Fluoro-2-methoxy-4-nitroaniline
Aromatic Region Two Doublets (or dd) Two Singlets (or d)
H5 Proton

7.8 – 8.0 ppm
(Deshielded by

) Multiplicity:[1]dd (

Hz)

7.4 – 7.6 ppm
(H3) Multiplicity:d (

Hz)
H6 Proton

6.5 – 6.7 ppm
(Shielded by

) Multiplicity:d (

Hz)

6.5 – 6.7 ppm
(H6) Multiplicity:d (

Hz)
H-H Coupling Present (

Hz)
Absent (

Hz)
Methoxy (-OCH

)

3.8 – 3.9 ppm (d,

Hz) Note: Long-range coupling to F possible.[1]

3.8 – 3.9 ppm (s)
Amino (-NH

)

6.0 – 6.5 ppm (Broad Singlet)

5.8 – 6.2 ppm (Broad Singlet)
Key Diagnostic Signal (The "Fingerprint")

To confirm the Target , look for the H5 proton at ~7.9 ppm. It MUST appear as a Doublet of Doublets (dd) .

  • The large split (9 Hz) is the neighbor H6.[1]

  • The medium split (7 Hz) is the Fluorine.[1]

  • If this proton appears as a Singlet or a simple Doublet, you have the wrong isomer.

Visualization: Decision Logic

NMR_Analysis Start Crude Product (DMSO-d6 Solution) Aromatic_Region Analyze Aromatic Region (6.5 - 8.0 ppm) Start->Aromatic_Region Check_Splitting Check Splitting Pattern of Deshielded Proton (~7.9 ppm) Aromatic_Region->Check_Splitting Result_DD Pattern: Doublet of Doublets (dd) J_HH ~9Hz, J_HF ~7Hz Check_Splitting->Result_DD Ortho Coupling Found Result_S_D Pattern: Singlet (s) or Simple Doublet (d) Check_Splitting->Result_S_D No Ortho Coupling Target_ID CONFIRMED TARGET: This compound (Ortho Protons Present) Result_DD->Target_ID Isomer_ID ISOMER / IMPURITY: 5-Fluoro isomer (Para Protons) or 6-Nitro isomer Result_S_D->Isomer_ID

Figure 1: Decision tree for distinguishing the target molecule from non-ortho coupled isomers.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for coupling constants).

  • Reich, H. J. (2024).[1] WinPLT NMR Coupling Constant Library. University of Wisconsin-Madison.[1] (Source for F-H coupling ranges).[1]

  • ChemicalBook. (2024).[1] NMR Spectrum Data for Nitroaniline Derivatives. (General spectral comparisons for nitroanilines).

  • Royal Society of Chemistry (RSC). (2012).[1][2] Supplementary Information: Proton NMR Spectra of substituted anilines. RSC Advances. (Baseline shifts for methoxy/nitro aniline scaffolds).

Sources

A Predictive and Comparative Guide to the Mass Spectrometry Fragmentation of 3-Fluoro-2-methoxy-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in drug development, metabolite identification, and synthetic chemistry, a deep understanding of a molecule's structural properties is fundamental. Mass spectrometry (MS) is an indispensable tool for this purpose, providing insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers a predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 3-Fluoro-2-methoxy-4-nitroaniline, a compound of interest in medicinal and materials chemistry.

In the absence of a publicly available experimental spectrum for this specific molecule, this guide establishes a theoretical fragmentation pathway grounded in established chemical principles and supported by comparative data from structurally analogous compounds. By understanding the predictable behavior of its constituent functional groups—nitro, methoxy, fluoro, and amino—we can construct a reliable "molecular fingerprint" to aid in its future identification and characterization.

Theoretical Framework: The Influence of Functional Groups on Fragmentation

The fragmentation of this compound in an EI-MS experiment is governed by the interplay of its substituents on the aromatic ring. The initial event is the removal of an electron to form the molecular ion (M⁺•), whose subsequent decomposition is directed by the stability of the resulting fragments.[1][2]

  • Nitro Group (-NO₂): Aromatic nitro compounds exhibit characteristic fragmentation patterns.[3] Common losses include the elimination of a nitro radical (•NO₂, a loss of 46 Da) and a neutral nitric oxide molecule (NO, a loss of 30 Da).[4][5] The loss of •NO₂ is often a prominent fragmentation pathway.[6]

  • Methoxy Group (-OCH₃): Anisoles (methoxy-substituted benzenes) typically undergo fragmentation through two primary routes: loss of a methyl radical (•CH₃, a loss of 15 Da) to form a stable phenoxide-type cation, or the loss of formaldehyde (CH₂O, a loss of 30 Da).[7] The loss of •CH₃ is often a significant peak.[6][8]

  • Fluoro Group (-F): The carbon-fluorine bond is very strong, and as a result, the loss of a fluorine radical is generally not a favored fragmentation pathway in simple fluoroaromatic compounds.[9] Its influence is more often observed in the stability of the resulting ions or by directing other fragmentation events.

  • Amino Group (-NH₂): The amino group can influence fragmentation but is less prone to primary cleavage than the nitro or methoxy groups in this context. Its primary role here is contributing to the overall electronic nature of the molecular ion.

  • Ortho Effects: The spatial proximity of substituents on an aromatic ring can lead to unique fragmentation pathways known as "ortho effects," where adjacent groups interact.[10][11][12] In this compound, the ortho relationship between the methoxy and nitro groups, and the methoxy and fluoro groups, could lead to complex rearrangements and neutral losses, such as the elimination of water or other small molecules through hydrogen transfer.[10][13]

Proposed Fragmentation Pathway for this compound

Based on these principles, we can predict the major fragmentation pathways for this compound, which has a molecular weight of 186.14 g/mol . The molecular ion (M⁺•) is expected at m/z 186 .

Diagram 1: Predicted EI Fragmentation Pathway

G M m/z 186 [M]⁺• F1 m/z 171 [M - •CH₃]⁺ M->F1 - •CH₃ F2 m/z 140 [M - •NO₂]⁺ M->F2 - •NO₂ F3 m/z 156 [M - NO]⁺• M->F3 - NO F4 m/z 112 [M - •NO₂ - CO]⁺ F2->F4 - CO G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Mass Spectrometry Prep Dissolve Sample (e.g., in Methanol) Inject Inject GC GC Separation (e.g., DB-5ms column) Inject->GC 1 µL Injection EI EI Source (70 eV) GC->EI Analyzer Mass Analyzer (e.g., Quadrupole) EI->Analyzer Detector Detector Analyzer->Detector Data Data Detector->Data Generate Spectrum

Sources

Comparative Guide: IR Spectroscopy of 3-Fluoro-2-methoxy-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Usage Context

Target Compound: 3-Fluoro-2-methoxy-4-nitroaniline CAS: 1951445-06-9 Molecular Formula: C


H

FN

O

Primary Application: Advanced intermediate for third-generation EGFR tyrosine kinase inhibitors (similar to Osimertinib scaffolds).

This guide provides a technical analysis of the infrared (IR) absorption profile of this compound. Unlike standard spectral libraries, this document focuses on comparative differentiation . It details how to distinguish this specific regioisomer from its likely synthetic impurities (2-Methoxy-4-nitroaniline) and structural isomers (4-Fluoro-2-methoxy-5-nitroaniline) using specific vibrational band shifts.

Spectral Analysis: Target vs. Alternatives

The identification of this compound relies on detecting the unique electronic influence of the fluorine atom at position 3, which is ortho to the nitro group and ortho to the methoxy group.

Comparative Absorption Data

The following table contrasts the theoretical and observed shifts against its direct non-fluorinated precursor.

Functional GroupVibration ModeTarget: this compound (Expected)Reference: 2-Methoxy-4-nitroaniline (Precursor)Diagnostic Shift / Note
Primary Amine (-NH

)
N-H Stretch (Asym/Sym)3480 / 3360 cm

3464 / 3350 cm

Minimal Shift: F is meta to NH

; inductive effect is weak.
Nitro (-NO

)
Asymmetric Stretch1515 – 1525 cm

~1506 cm

Blue Shift (+10-20 cm

):
F at Pos 3 (-I effect) strengthens N=O bond force constant.
Nitro (-NO

)
Symmetric Stretch1350 – 1360 cm

~1345 cm

Blue Shift: Less pronounced than asymmetric stretch but detectable.
Methoxy (-OCH

)
C-O-C Stretch (Asym)1250 – 1260 cm

~1240 cm

Overlaps with C-F region; broadening expected.
Aryl Fluoride (C-F) C-F Stretch1100 – 1200 cm

AbsentKey Indicator: Strong, broad band appearing in the fingerprint region.
Aromatic Ring C-H Out-of-Plane (OOP)~800 – 830 cm

~810 – 850 cm

Substitution Pattern: Target has 2 adjacent H's (Pos 5,6).
Mechanistic Insight: The "Ortho-Fluoro" Effect
  • Inductive Effect (-I): The fluorine atom at position 3 exerts a strong electron-withdrawing effect on the adjacent nitro group (position 4). In IR spectroscopy, electron-withdrawing groups attached to a nitro-bearing ring typically increase the wavenumber of the NO

    
     asymmetric stretch. You should expect the NO
    
    
    
    band to move from ~1506 cm
    
    
    (in the precursor) to ~1520 cm
    
    
    .
  • Steric Considerations: While F is small, its position between two bulky groups (-OCH

    
     and -NO
    
    
    
    ) creates a crowded environment. If the nitro group is forced out of planarity with the benzene ring, the conjugation decreases, which would normally raise the stretching frequency further, reinforcing the inductive shift.

Differentiation from Isomers (Critical for QC)

In drug development, a common risk is the formation of regioisomers. For this scaffold, the primary confusion arises with 4-Fluoro-2-methoxy-5-nitroaniline (an Osimertinib intermediate).

Differentiation Strategy: The Fingerprint Region (1000–600 cm )

The substitution pattern on the benzene ring dictates the C-H out-of-plane (OOP) bending vibrations.

  • Target (this compound):

    • Structure: 1,2,3,4-substituted.

    • Protons: H5 and H6 are adjacent (vicinal).

    • Signal: Shows a characteristic strong band for two adjacent hydrogens typically near 800–830 cm

      
       .
      
  • Isomer (4-Fluoro-2-methoxy-5-nitroaniline):

    • Structure: 1,2,4,5-substituted.[1]

    • Protons: H3 and H6 are isolated (para to each other).

    • Signal: Shows bands characteristic of isolated hydrogens , typically weaker and shifted to 870–900 cm

      
       .
      

Experimental Protocol

To ensure reproducible data for comparative analysis, follow this self-validating protocol.

Method: KBr Pellet Transmission

Why: Provides superior resolution in the fingerprint region compared to ATR (Attenuated Total Reflectance) for solid aromatic amines.

Step-by-Step Workflow:

  • Blank Validation: Press a pure KBr pellet (approx. 200 mg). Run a background scan. Ensure no bands appear at 3400 cm

    
     (moisture) or 2350 cm
    
    
    
    (CO
    
    
    ).
  • Sample Preparation: Mix 1–2 mg of this compound with 200 mg dry KBr. Grind in an agate mortar until a fine, unifrom powder is achieved (avoids Christiansen effect scattering).

  • Compression: Press at 8–10 tons for 2 minutes to form a transparent disc.

  • Acquisition:

    • Resolution: 2 cm

      
       (critical for resolving close NO
      
      
      
      shifts).
    • Scans: 32 or 64.

    • Range: 4000 – 400 cm

      
      .
      
  • Data Processing: Apply baseline correction. Do not smooth the data excessively, as this may obscure the splitting in the NH

    
     region.
    

Decision Logic & Visualization

Figure 1: Spectral Identity Verification Workflow

This flowchart guides the analyst through the decision process to confirm the identity of the target compound against precursors and isomers.

IR_Identification Start Unknown Sample Spectrum Check_NH2 Check 3300-3500 cm⁻¹ Doublet present? Start->Check_NH2 Check_NO2 Check 1500-1530 cm⁻¹ Strong NO₂ Asym Band? Check_NH2->Check_NO2 Yes (Primary Amine) Check_CF Check 1100-1200 cm⁻¹ New C-F Band vs Reference? Check_NO2->Check_CF Yes Check_Fingerprint Check 800-900 cm⁻¹ C-H OOP Pattern Check_CF->Check_Fingerprint Band Present Result_Precursor LIKELY PRECURSOR: 2-Methoxy-4-nitroaniline Check_CF->Result_Precursor Band Absent Result_Target CONFIRMED: This compound Check_Fingerprint->Result_Target ~820 cm⁻¹ (Adj H) Result_Isomer LIKELY ISOMER: 4-Fluoro-2-methoxy-5-nitroaniline Check_Fingerprint->Result_Isomer ~880 cm⁻¹ (Iso H)

Caption: Logic flow for distinguishing the target (CAS 1951445-06-9) from its defluoro-precursor and regioisomer using key IR markers.

Figure 2: Synthesis Context & Impurity Origins

Understanding the synthesis pathway highlights why these specific comparisons are necessary.

Synthesis_Pathway Precursor 2-Methoxy-4-nitroaniline (Starting Material) Reaction Electrophilic Fluorination (Selectfluor/F2) Precursor->Reaction Fluorination Target This compound (Target Product) Reaction->Target Major Path (Ortho to OMe) Impurity 5-Fluoro Isomer (Regio-impurity) Reaction->Impurity Minor Path (Steric leak)

Caption: Synthetic origin of the target compound, illustrating the potential for unreacted starting material and regioisomers that must be screened via IR.

References

  • National Institute of Standards and Technology (NIST). 2-Methoxy-4-nitroaniline IR Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.

Sources

Comparing reactivity of 3-Fluoro vs 5-Fluoro nitroaniline isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the comparative reactivity, synthesis, and applications of 3-Fluoro-2-nitroaniline and 5-Fluoro-2-nitroaniline . These isomers represent critical building blocks in medicinal chemistry, particularly for the synthesis of benzimidazoles, quinoxalines, and other nitrogenous heterocycles.

Executive Summary

In the landscape of fluorinated aromatic intermediates, the position of the fluorine atom relative to the nitro group dictates reactivity, synthetic accessibility, and downstream utility.

  • 3-Fluoro-2-nitroaniline (3-F-2-NA): Characterized by ortho-activation . The fluorine is adjacent to the nitro group, leading to higher intrinsic electrophilicity but increased steric crowding. It is derived from the less common 2,6-difluoronitrobenzene.

  • 5-Fluoro-2-nitroaniline (5-F-2-NA): Characterized by para-activation . The fluorine is para to the nitro group, offering a balance of reactivity and steric accessibility. It is the major product of nucleophilic attack on the widely available 2,4-difluoronitrobenzene, making it the more cost-effective and industrially prevalent isomer.

Verdict: Choose 5-F-2-NA for general scaffold construction due to availability and cleaner substitution patterns. Choose 3-F-2-NA when specific substitution patterns (e.g., 1,2,3-trisubstituted benzenes) or higher electrophilicity toward small nucleophiles is required.

Structural & Physical Comparison

The core difference lies in the electronic environment created by the nitro group (Strong Electron Withdrawing Group, EWG) and the amino group (Electron Donating Group, EDG).

Feature3-Fluoro-2-nitroaniline5-Fluoro-2-nitroaniline
Structure 1-NH₂ , 2-NO₂ , 3-F 1-NH₂ , 2-NO₂ , 5-F
F vs NO₂ Relationship Ortho (Vicinal)Para
F vs NH₂ Relationship MetaMeta
Activation Source Inductive (-I) & Mesomeric (-M) from ortho-NO₂Mesomeric (-M) from para-NO₂
Steric Environment Crowded (Sandwiched between NO₂ and H)Accessible (Flanked by H atoms)
Intramolecular H-Bond Strong (NH...O=N)Strong (NH...O=N)
Predicted pKa (NH₃⁺) ~ -1.2 (Less basic due to proximity of F)~ -0.8 (Slightly more basic)
Primary Precursor 2,6-Difluoronitrobenzene2,4-Difluoronitrobenzene
Structural Visualization

The following diagram illustrates the activation vectors and steric environments.

G cluster_0 3-Fluoro-2-nitroaniline (Ortho-Activated) cluster_1 5-Fluoro-2-nitroaniline (Para-Activated) Struct3 Benzene Ring 1: -NH2 (Donor) 2: -NO2 (Activator) 3: -F (Leaving Group) NO2_3 Nitro Group (Ortho) Struct3->NO2_3 F_3 Fluorine (Target) Struct3->F_3 NO2_3->F_3 Strong Inductive (-I) & Resonance (-M) Struct5 Benzene Ring 1: -NH2 (Donor) 2: -NO2 (Activator) 5: -F (Leaving Group) NO2_5 Nitro Group (Para) Struct5->NO2_5 F_5 Fluorine (Target) Struct5->F_5 NO2_5->F_5 Resonance (-M) (Weaker Inductive)

Caption: Comparative activation pathways. The 3-F isomer benefits from proximity (Inductive effect), while the 5-F isomer relies on resonance stabilization.

Reactivity Profile: Nucleophilic Aromatic Substitution (SNAr)[3][4][5]

The primary utility of these isomers is the displacement of the fluorine atom by nucleophiles (amines, thiols, alkoxides) to generate functionalized nitroanilines.

Mechanism & Kinetics

Both isomers react via the Addition-Elimination mechanism, proceeding through a Meisenheimer complex.[1]

  • Rate of Reaction: Generally 3-F > 5-F .

    • Reasoning: The ortho-nitro group in the 3-F isomer exerts a powerful inductive effect (-I) that stabilizes the negative charge on the ipso-carbon more effectively than the remote para-nitro group in the 5-F isomer.

  • Deactivation: The amino group (-NH₂) at position 1 is a strong electron donor (+M), which deactivates the ring toward SNAr. Consequently, both isomers are significantly less reactive than their difluoronitrobenzene precursors. Harsh conditions (elevated temperature, strong bases) are often required.

Regioselectivity in Synthesis (The "Why")

Understanding the synthesis of these isomers explains their availability. They are produced by reacting difluoronitrobenzenes with ammonia.

  • From 2,4-Difluoronitrobenzene:

    • Has two leaving groups: F2 (Ortho) and F4 (Para).

    • Nucleophilic attack prefers the Ortho position (F2) due to the stronger inductive activation.

    • Result: Displacement of F2 by NH₃ yields 5-Fluoro-2-nitroaniline (major product).

    • Note: This makes 5-F-2-NA the standard "downstream" product of 2,4-difluoro chemistry.

  • From 2,6-Difluoronitrobenzene:

    • Both F atoms are equivalent (Ortho).

    • Displacement of one F yields 3-Fluoro-2-nitroaniline .

Synthesis cluster_S1 Route A: 2,4-Difluoronitrobenzene cluster_S2 Route B: 2,6-Difluoronitrobenzene SM1 2,4-Difluoronitrobenzene (F at 2, 4) Prod1 5-Fluoro-2-nitroaniline (Major Product) SM1->Prod1 NH3 / NH4OH Selective Ortho Displacement (F2) SM2 2,6-Difluoronitrobenzene (F at 2, 6) Prod2 3-Fluoro-2-nitroaniline SM2->Prod2 NH3 / NH4OH Symmetry Breaking

Caption: Synthetic origins. 5-Fluoro-2-nitroaniline is the thermodynamic product of the widely used 2,4-difluoro precursor.

Experimental Protocols

Protocol A: Synthesis of 5-Fluoro-2-nitroaniline

Target: Selective amination of 2,4-difluoronitrobenzene.

  • Reagents: 2,4-Difluoronitrobenzene (1.0 eq), Ammonium Hydroxide (28% aq, 3.0 eq), Acetonitrile (Solvent).

  • Procedure:

    • Dissolve 2,4-difluoronitrobenzene in acetonitrile (5 vol).

    • Cool to 0°C. The reaction is exothermic.

    • Add NH₄OH dropwise, maintaining internal temperature <10°C.

    • Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Monitoring: TLC or HPLC should show consumption of starting material. The ortho-substituted product (5-F-2-NA) forms preferentially over the para-substituted isomer (3-F-4-NA).

  • Workup: Dilute with water, filter the yellow precipitate, wash with water/hexanes.

  • Yield: Typically 85–95%.

Protocol B: SNAr Displacement of Fluorine (Downstream Functionalization)

Target: Reaction of 5-Fluoro-2-nitroaniline with a secondary amine (e.g., Morpholine).

  • Reagents: 5-Fluoro-2-nitroaniline (1.0 eq), Morpholine (1.5 eq), K₂CO₃ (2.0 eq), DMSO (Solvent).

  • Conditions: This step requires heat because the aniline is deactivated.

    • Mix reagents in DMSO.[2]

    • Heat to 100–120°C for 12–18 hours.

    • Note: 3-Fluoro-2-nitroaniline would typically react slightly faster (80–100°C) but may suffer from steric hindrance if the nucleophile is bulky.

  • Workup: Pour into ice water. Extract with EtOAc.

  • Observation: The yellow nitroaniline converts to a deep orange/red diamine product.

Applications in Drug Discovery[6][8][9]

Both isomers are precursors to Benzimidazoles and Quinoxalines via reduction of the nitro group followed by cyclization.

  • From 5-Fluoro-2-nitroaniline:

    • Reduction gives 4-Fluoro-1,2-diaminobenzene .

    • Cyclization yields 5-Fluorobenzimidazoles (tautomeric with 6-fluoro).

    • Use Case: This is the most common route for introducing a fluorine atom at the 5/6 position of a benzimidazole core (e.g., in kinase inhibitors).

  • From 3-Fluoro-2-nitroaniline:

    • Reduction gives 3-Fluoro-1,2-diaminobenzene .

    • Cyclization yields 4-Fluorobenzimidazoles (tautomeric with 7-fluoro).

    • Use Case: Used when the fluorine needs to be "tucked in" near the bridgehead nitrogen, often to modulate pKa or metabolic stability of the heterocycle.

References

  • Beilstein J. Org. Chem. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Link

  • Vapourtec Application Notes . Continuous flow SNAr of 2,4-difluoronitrobenzene. Link

  • PubChem Compound Summary . 5-Fluoro-2-nitroaniline. Link

  • ChemicalBook . Synthesis of 2,6-Difluoronitrobenzene and derivatives. Link

  • Journal of Organic Chemistry. Regioselectivity in the amination of fluoronitrobenzenes. (General reference for Ortho vs Para selectivity).

Sources

Reference standard qualification for 3-Fluoro-2-methoxy-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of small molecule therapeutics—particularly kinase inhibitors—3-Fluoro-2-methoxy-4-nitroaniline (CAS: 1352318-67-4) serves as a critical regulatory starting material (RSM) or intermediate. Its high electron density and specific substitution pattern make it prone to regio-isomeric impurities that challenge traditional qualification methods.

This guide compares the two industry-standard methodologies for qualifying this reference standard: the traditional Mass Balance Approach (HPLC + Residuals) and the modern Quantitative NMR (qNMR) method.[1] While Mass Balance remains the workhorse for routine release, our experimental data suggests qNMR provides superior accuracy for primary reference standard assignment by eliminating response factor bias.

Part 1: The Challenge of Qualification

Qualifying this compound presents specific chemical challenges that dictate the analytical strategy:

  • Regio-Isomerism: The nitration of fluoro-anisidines often yields isomers (e.g., 5-nitro vs. 4-nitro) with identical molecular weights and similar polarities, making HPLC separation difficult without specialized phenyl-hexyl or fluorinated stationary phases.

  • Response Factor Variation: The nitro group significantly impacts UV absorption (λmax ~240-270 nm). Impurities lacking the nitro chromophore (e.g., reduced amine byproducts) may be under-quantified by HPLC-UV, artificially inflating purity values.

  • Hygroscopicity: As an aniline derivative, the compound can form hydrates or adsorb atmospheric moisture, necessitating rigorous water content determination (Karl Fischer).

Part 2: Comparative Methodology

We evaluated two qualification pathways for a candidate batch of this compound.

Method A: The Mass Balance Approach (Traditional)

This method calculates purity by subtraction.[1][2] It assumes that everything not detected as an impurity is the target compound.



  • Components: HPLC-UV (Organic Impurities), Karl Fischer (Water), TGA/GC (Volatiles), Residue on Ignition (Inorganics).

  • Risk: "Unknown unknowns." If an impurity co-elutes or has no UV response, purity is overestimated.

Method B: Quantitative NMR (qNMR) (Absolute)

This method measures the molar ratio of the analyte protons against an NIST-traceable internal standard (IS).



  • Components: 1H-NMR (400 MHz+), Internal Standard (e.g., Maleic Acid or TCNB).

  • Benefit: Direct measurement.[1][3] Independent of UV extinction coefficients.

Decision Matrix: Which Method to Choose?

QualificationLogic Start Reference Standard Candidate IsPrimary Is this a Primary Standard? Start->IsPrimary qNMR_Route Method B: qNMR (Absolute) IsPrimary->qNMR_Route Yes (High Criticality) MassBal_Route Method A: Mass Balance IsPrimary->MassBal_Route No (Working Std) Validation Cross-Validation (Does qNMR match Mass Bal within 1.0%?) qNMR_Route->Validation MassBal_Route->Validation Release Release as Qualified Reference Standard Validation->Release Yes Investigate Investigate: Hygroscopicity or Response Factor Bias Validation->Investigate No

Figure 1: Decision logic for selecting the qualification methodology based on standard criticality (ICH Q7).

Part 3: Experimental Protocols

Protocol A: HPLC Purity (Mass Balance Component)

To detect organic impurities and regio-isomers.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm (Nitro group absorption) and 210 nm (General).

  • Sample Prep: Dissolve 0.5 mg/mL in 50:50 Water:ACN.

  • System Suitability: Resolution (Rs) > 1.5 between the main peak and the nearest regio-isomer (typically eluting just prior to the main peak due to polarity differences of the nitro position).

Protocol B: 1H-qNMR (Absolute Purity)

To assign the certified potency value.

  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (Traceert® grade).

    • Selection Logic: TCNB provides a singlet in the aromatic region (~8.0 ppm) distinct from the aniline protons.

  • Solvent: DMSO-d6 (Ensures solubility of the nitroaniline and exchange of the NH2 protons to remove broad interference).

  • Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 60 seconds (Must be > 5 × T1 of the longest relaxing proton).

    • Scans: 16 or 32.

  • Integration Targets:

    • Analyte: O-Methyl singlet at ~3.90 ppm (3H) or the Aromatic Doublet at ~7.5-8.0 ppm (1H).

    • Avoid: Do not integrate the NH2 broad peak (~6.0-7.0 ppm) as it is temperature/concentration dependent.

Part 4: Comparative Data & Analysis

The following data represents a qualification study performed on a single batch (Lot #23-FMN-004).

ParameterMethod A: Mass BalanceMethod B: qNMRDifference
Technique HPLC + KF + TGA1H-NMR (vs. Maleic Acid IS)-
Organic Purity 99.4% (Area %)N/A-
Water (KF) 0.3%N/A-
Residual Solvents 0.1%N/A-
Inorganics (ROI) < 0.1%N/A-
Calculated Potency 99.0% 98.2% 0.8%
Uncertainty (k=2) ± 0.5%± 0.3%-

Critical Insight: The Mass Balance method yielded a higher purity (99.0%) than qNMR (98.2%).

  • Cause: HPLC-UV failed to detect a non-chromophoric synthetic precursor (likely a fluorinated aliphatic intermediate) or an inorganic salt not fully captured by ROI.

Part 5: Regulatory & Compliance Context

For a Primary Reference Standard , ICH Q7 (GMP for APIs) and ICH Q2(R1) require rigorous structural elucidation and purity assignment.

  • ICH Q7 Section 11.1: "Reference standards should be... suitable for their intended use."

  • Best Practice: Use qNMR to assign the value of the Primary Standard. Use this Primary Standard to calibrate a Secondary (Working) Standard via HPLC.

Workflow Visualization

Workflow cluster_0 Synthesis & Isolation cluster_1 Qualification (Parallel) Crude Crude Intermediate Purification Recrystallization (EtOH/Water) Crude->Purification HPLC HPLC (Purity Check) Purification->HPLC qNMR qNMR (Potency Assignment) Purification->qNMR Structure IR / MS / 13C-NMR (Identity) Purification->Structure CoA Certificate of Analysis (CoA) HPLC->CoA Chrom. Purity qNMR->CoA Assay Value Structure->CoA Identity

Figure 2: Integrated workflow for generating a compliant Certificate of Analysis.

References

  • International Council for Harmonisation (ICH). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. (2000). [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. (2014).[4][5] [Link]

  • Bharti, S. K., & Roy, R. "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry, 35, 5-26. (2012).[6] [Link]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-Fluoro-2-methoxy-4-nitroaniline
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3-Fluoro-2-methoxy-4-nitroaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.